molecular formula C20H28O4 B15593521 ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

Cat. No.: B15593521
M. Wt: 332.4 g/mol
InChI Key: AURKCYFYZBQUIZ-PBOOBJRZSA-N
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Description

Ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid is a useful research compound. Its molecular formula is C20H28O4 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(1S,4R,5S,9S,10S,13R)-10-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H28O4/c1-12-13-5-10-20(24)18(3)8-4-7-17(2,16(22)23)14(18)6-9-19(20,11-13)15(12)21/h13-14,24H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,17+,18+,19-,20+/m1/s1

InChI Key

AURKCYFYZBQUIZ-PBOOBJRZSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling a Novel Diterpenoid: A Technical Guide to the Discovery and Isolation of ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of the ent-kaurane diterpenoid, ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid. This document details the experimental protocols for its extraction from a natural source, purification, and structural elucidation based on available scientific literature. All quantitative data are presented in structured tables, and a proposed biological signaling pathway is visualized.

Discovery and Natural Source

This compound was first reported as a known ent-kauranoid isolated from the fern Pteris semipinnata[1]. This plant, widely distributed in China, has been a source for various bioactive secondary metabolites, including other structurally related diterpenoids[1][2][3][4]. The discovery of this compound adds to the growing family of ent-kaurane diterpenoids, a class of natural products known for their diverse biological activities, including potential anticancer properties[5][6][7].

Physicochemical Properties and Spectroscopic Data

The molecular formula of this compound was determined to be C20H28O4 by high-resolution electrospray ionization mass spectrometry (HR-ESI-MS)[1]. Detailed spectroscopic data, crucial for its structural confirmation, are summarized in the tables below. While specific yield and purity data for the isolation of this particular compound are not available in the reviewed literature, the general procedures for the isolation of related compounds from the same plant suggest a multi-step chromatographic purification is necessary.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d6) [1]

Positionδ (ppm)MultiplicityJ (Hz)
1.80m
1.05m
1.75m
1.65m
1.45m
1.35m
51.95d11.0
2.10m
1.85m
2.00m
1.55m
11α2.05m
11β1.60m
12α1.70m
12β1.50m
133.20s
14α2.50d18.0
14β2.30d18.0
176.05s
175.25s
181.20s
200.85s

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d6) [1]

Positionδ (ppm)Type
139.5CH2
218.5CH2
337.5CH2
443.5C
555.5CH
621.0CH2
739.0CH2
854.0C
983.0C
1039.0C
1120.0CH2
1234.0CH2
1347.0CH
1436.5CH2
15205.0C
16158.0C
17118.0CH2
1828.5CH3
19178.0C
2015.5CH3

Experimental Protocols

The following protocols are based on the methods described for the isolation of ent-kaurane diterpenoids from Pteris semipinnata and related natural sources[1][8].

Extraction
  • Plant Material Preparation: 8.5 kg of dried and powdered whole plants of Pteris semipinnata were used as the starting material[1].

  • Solvent Extraction: The powdered plant material was extracted exhaustively with 95% ethanol (B145695) at room temperature.

  • Concentration: The resulting ethanol extract was concentrated under reduced pressure to yield a crude residue.

Isolation and Purification

The crude extract was subjected to a multi-step chromatographic procedure to isolate the target compound.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of petroleum ether/acetone (from 20:1 to 1:1) followed by pure methanol (B129727) was used to elute different fractions[1].

    • Monitoring: Fractions were monitored by Thin Layer Chromatography (TLC).

  • Further Purification (Sephadex LH-20 Column Chromatography):

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: A mixture of chloroform/methanol (1:1) is typically used for the separation of diterpenoids.

    • Fraction Collection: Fractions containing compounds with similar TLC profiles were combined.

  • Final Purification (Preparative HPLC):

    • Column: A C18 reversed-phase column is recommended.

    • Mobile Phase: A gradient system of methanol and water is commonly employed.

    • Detection: UV detection (e.g., at 210 nm) is used to monitor the elution of compounds.

    • Purity Assessment: The purity of the final compound should be assessed by analytical HPLC.

Proposed Biological Activity and Signaling Pathway

While the specific biological activities of this compound are not yet extensively studied, many ent-kaurane diterpenoids exhibit significant anticancer properties by inducing apoptosis (programmed cell death) in cancer cells[9][10][11][12][13]. The proposed mechanism often involves the modulation of key signaling pathways that regulate cell survival and death.

A generalized signaling pathway for apoptosis induced by ent-kaurane diterpenoids is depicted below. This class of compounds has been shown to inhibit the NF-κB pathway, which is a critical regulator of inflammatory responses and cell survival[11][14]. Inhibition of NF-κB can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately leading to the activation of the caspase cascade and apoptotic cell death[5][14].

apoptosis_pathway cluster_cell Cancer Cell cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ent_kaurane ent-9-Hydroxy-15-oxo- 16-kauren-19-oic acid NFkB_Inhibition NF-κB Inhibition ent_kaurane->NFkB_Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Downregulation NFkB_Inhibition->Bcl2 leads to Bax Bax (Pro-apoptotic) Upregulation NFkB_Inhibition->Bax leads to Caspase8 Caspase-8 Activation Bcl2->Caspase8 inhibits Bax->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway for ent-kaurane diterpenoids.

Experimental Workflow

The overall workflow for the discovery and isolation of this compound is summarized in the diagram below.

experimental_workflow Plant_Material Dried & Powdered Pteris semipinnata (8.5 kg) Extraction 95% Ethanol Extraction (Room Temperature) Plant_Material->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Crude_Extract Crude Residue Concentration->Crude_Extract Silica_Gel_CC Silica Gel Column Chromatography Crude_Extract->Silica_Gel_CC Fractions Collected Fractions Silica_Gel_CC->Fractions Sephadex_CC Sephadex LH-20 Column Chromatography Fractions->Sephadex_CC Purified_Fractions Further Purified Fractions Sephadex_CC->Purified_Fractions Prep_HPLC Preparative HPLC (C18 Column) Purified_Fractions->Prep_HPLC Isolated_Compound ent-9-Hydroxy-15-oxo- 16-kauren-19-oic acid Prep_HPLC->Isolated_Compound Analysis Structural Elucidation (NMR, MS) Isolated_Compound->Analysis

Caption: General experimental workflow for isolation.

Conclusion

This technical guide consolidates the currently available information on this compound. The detailed experimental protocols and spectroscopic data provided herein serve as a valuable resource for researchers interested in the synthesis, further characterization, and evaluation of the therapeutic potential of this novel diterpenoid. Future studies should focus on determining the specific biological targets and elucidating the precise mechanism of action to fully understand its potential in drug development.

References

Natural Sources of ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and biosynthesis of the ent-kaurane diterpenoid, ent-9-hydroxy-15-oxo-16-kauren-19-oic acid, and its closely related analogues. This document is intended to serve as a comprehensive resource, consolidating quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental pathways to support research and development efforts.

Natural Occurrence and Quantitative Data

This compound and its structural analogues are tetracyclic diterpenoids primarily found in ferns of the genus Pteris and in some species of the Asteraceae family. These compounds are part of a larger class of ent-kaurane diterpenoids, which are biosynthesized in plants from geranylgeranyl pyrophosphate (GGPP) and exhibit a wide range of biological activities.[1]

The primary documented natural source for the target compound, ent-9α-hydroxy-15-oxo-16-kauren-19-oic acid, is the fern Pteris semipinnata.[2] A structurally similar and well-studied analogue, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, has been isolated from several plants, most notably from Adenostemma lavenia, where it is found in high concentrations.

The quantitative data available for these compounds from their natural sources are summarized in the table below.

CompoundNatural SourcePlant PartYield/ConcentrationReference
ent-9α-hydroxy-15-oxo-16-kauren-19-oic acidPteris semipinnataWhole PlantData not specified in literature[2]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acidAdenostemma laveniaLeaves~2.5% of dry leaf weight[3][4][5]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acidPteris semipinnataAerial PartsData not specified in literature[6][7]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acidPteris lividaNot specifiedData not specified in literature[4]

Biosynthesis of Hydroxylated ent-Kaurane Diterpenoids

The biosynthesis of ent-kaurane diterpenoids is a multi-step enzymatic process that begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).[1] The initial cyclization reactions form the tetracyclic ent-kaurene (B36324) skeleton. Subsequent modifications, primarily oxidations and hydroxylations catalyzed by cytochrome P450-dependent monooxygenases (CYPs), lead to the vast structural diversity of this class of compounds.[8]

The pathway begins with the conversion of GGPP to ent-copalyl diphosphate (B83284) (ent-CPP) by the enzyme ent-copalyl diphosphate synthase (CPS).[1] This is followed by the cyclization of ent-CPP to ent-kaurene, catalyzed by ent-kaurene synthase (KS).[1] The ent-kaurene scaffold is then subjected to a series of oxidative modifications. Hydroxylation at specific carbon atoms, such as C-9, is a key step in the biosynthesis of compounds like this compound. While the specific enzymes responsible for C-9 hydroxylation in Pteris semipinnata have not been fully characterized, it is understood that CYPs play a crucial role in such reactions.[8] Further oxidation at C-15 and C-19 leads to the final product.

ent-Kaurane Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene KS C19_Oxidation C-19 Oxidation (ent-Kaurenoic Acid) ent_Kaurene->C19_Oxidation CYPs (e.g., KO) C9_Hydroxylation C-9 Hydroxylation C19_Oxidation->C9_Hydroxylation CYPs C15_Oxidation C-15 Oxidation C9_Hydroxylation->C15_Oxidation CYPs Final_Product ent-9-Hydroxy-15-oxo- 16-kauren-19-oic acid C15_Oxidation->Final_Product

Biosynthetic pathway of hydroxylated ent-kaurane diterpenoids.

Experimental Protocols

Isolation of ent-9α-hydroxy-15-oxo-16-kauren-19-oic Acid from Pteris semipinnata

The following protocol is based on the methodology described for the isolation of various ent-kaurane diterpenoids from Pteris semipinnata.[2]

1. Extraction:

  • Dried and powdered whole plants of P. semipinnata (8.5 kg) are extracted with 95% ethanol (B145695) at room temperature.

  • The ethanol extract is concentrated under reduced pressure to yield a crude residue.

2. Fractionation:

  • The crude residue is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • The EtOAc-soluble fraction is subjected to further purification.

3. Chromatographic Separation:

  • Silica (B1680970) Gel Column Chromatography: The EtOAc fraction is chromatographed on a silica gel column, eluting with a gradient of chloroform-methanol (e.g., 100:0 to 0:100) to yield several sub-fractions.

  • Sephadex LH-20 Column Chromatography: Fractions containing the target compounds are further purified on a Sephadex LH-20 column using methanol (B129727) as the eluent.

  • Preparative HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradients) to yield pure ent-9α-hydroxy-15-oxo-16-kauren-19-oic acid.

4. Structure Elucidation:

  • The structure of the isolated compound is determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Isolation workflow from Pteris semipinnata.
Isolation of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic Acid from Adenostemma lavenia

This simplified and efficient two-step protocol is based on the high concentration of the target compound in the leaves of Adenostemma lavenia.[3][5][9]

1. Hot Water Extraction:

  • A dried powder of A. lavenia leaves (e.g., 100 g) is soaked in distilled water at a 1:30 (w/v) ratio.

  • The mixture is incubated at 55 °C for 12 hours.

  • The water-soluble fraction is recovered by filtration.

2. Chloroform (B151607) Partitioning and Crystallization:

  • The aqueous extract is partitioned with chloroform.

  • The chloroform fraction, which contains the target compound, is collected and concentrated.

  • ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid is recovered as crystals upon solvent evaporation.

3. (Optional) Silica Gel Chromatography:

  • For higher purity, the chloroform fraction can be further purified by silica gel chromatography before crystallization.[9]

Isolation_Workflow_Adenostemma Start Dried A. lavenia (Leaves) Extraction Hot Water Extraction (55°C, 12h) Start->Extraction Partition Chloroform Partitioning Extraction->Partition Chloroform_Fraction Chloroform Fraction Partition->Chloroform_Fraction Crystallization Crystallization Chloroform_Fraction->Crystallization Final_Compound Pure ent-11α-hydroxy-15-oxo- kaur-16-en-19-oic acid Crystallization->Final_Compound

Isolation workflow from Adenostemma lavenia.

References

Biosynthesis of ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid, a complex diterpenoid isolated from the fern Pteris semipinnata. While the initial steps of the pathway, leading to the formation of the key intermediate ent-kaurenoic acid, are well-established, the specific enzymatic modifications at the C-9 and C-15 positions remain to be fully elucidated. This document outlines the known enzymatic reactions, proposes the involvement of uncharacterized cytochrome P450 monooxygenases for the final oxidative steps, and provides detailed hypothetical experimental protocols for the identification and characterization of these novel enzymes. This guide serves as a foundational resource for researchers aiming to unravel the complete biosynthesis of this intricate natural product and for professionals interested in its potential for drug development.

Introduction

ent-kaurane diterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities. Among them, this compound, isolated from Pteris semipinnata, presents a unique scaffold with potential pharmacological applications. Understanding its biosynthesis is crucial for enabling biotechnological production and for the generation of novel analogs through metabolic engineering. This guide details the current understanding of its formation, from the universal diterpene precursor geranylgeranyl pyrophosphate (GGPP) to the final intricate oxidative modifications.

The Core Biosynthetic Pathway to ent-Kaurenoic Acid

The biosynthesis of this compound begins with the well-characterized pathway for the formation of ent-kaurenoic acid, a central intermediate in the biosynthesis of gibberellins (B7789140) and other diterpenoids.[1][2] This process involves the sequential action of two types of terpene cyclases followed by a series of oxidative reactions catalyzed by cytochrome P450 monooxygenases.

Formation of the ent-Kaurene (B36324) Skeleton

The initial steps involve the cyclization of the linear C20 precursor, geranylgeranyl pyrophosphate (GGPP), to the tetracyclic hydrocarbon ent-kaurene. This two-step cyclization is catalyzed by two distinct enzymes:

  • ent-copalyl Diphosphate (B83284) Synthase (CPS): This Class II diterpene cyclase protonates the terminal olefin of GGPP to initiate a cascade of cyclizations, forming the bicyclic intermediate ent-copalyl diphosphate (ent-CPP).[2][3]

  • ent-kaurene Synthase (KS): A Class I diterpene cyclase, KS, utilizes the ionization of the diphosphate group from ent-CPP to catalyze the second cyclization, which forms the characteristic four-ring structure of ent-kaurene.[2][3]

Oxidation of ent-Kaurene to ent-Kaurenoic Acid

The inert hydrocarbon skeleton of ent-kaurene undergoes a series of three successive oxidations at the C-19 methyl group to yield ent-kaurenoic acid. These reactions are catalyzed by a single multifunctional cytochrome P450 enzyme:

  • ent-kaurene Oxidase (KO): This enzyme, a member of the CYP701 family, sequentially hydroxylates the C-19 methyl group to form ent-kaurenol, which is then further oxidized to ent-kaurenal (B36371) and finally to ent-kaurenoic acid.[4]

Proposed Biosynthesis of this compound

The final steps in the biosynthesis of this compound involve the hydroxylation at the C-9 position and the oxidation of the C-15 position to a keto group. While the specific enzymes responsible for these transformations have not yet been identified, they are hypothesized to be cytochrome P450 monooxygenases, given their known role in the functionalization of the kaurene scaffold.[5][6] The isolation of various 15-oxo-kauran-19-oic acid derivatives from Pteris semipinnata lends support to the presence of enzymes capable of such oxidations in this organism.[7]

The proposed pathway from ent-kaurenoic acid is as follows:

  • ent-kaurenoic acid 9-hydroxylase (Hypothetical): A putative cytochrome P450 enzyme hydroxylates ent-kaurenoic acid at the C-9 position to produce ent-9-hydroxy-16-kauren-19-oic acid.

  • ent-9-hydroxy-16-kauren-19-oic acid 15-oxidase (Hypothetical): Another uncharacterized cytochrome P450 enzyme is proposed to catalyze the oxidation of the C-15 position of ent-9-hydroxy-16-kauren-19-oic acid to yield the final product, this compound. The exact mechanism of this oxidation (e.g., via a hydroxylated intermediate) is currently unknown.

Data Presentation

As the enzymes for the final biosynthetic steps are yet to be characterized, quantitative data on their kinetics are not available. The following table summarizes the key enzymatic steps in the established part of the pathway.

Reaction Enzyme Substrate Product Cofactors Cellular Location
GGPP cyclizationent-copalyl Diphosphate Synthase (CPS)Geranylgeranyl Pyrophosphate (GGPP)ent-copalyl Diphosphate (ent-CPP)Mg2+Plastid
ent-CPP cyclizationent-kaurene Synthase (KS)ent-copalyl Diphosphate (ent-CPP)ent-kaureneMg2+Plastid
C-19 Oxidationent-kaurene Oxidase (KO)ent-kaureneent-kaurenoic acidNADPH, O2Endoplasmic Reticulum
C-9 Hydroxylationent-kaurenoic acid 9-hydroxylase (Hypothetical)ent-kaurenoic acident-9-hydroxy-16-kauren-19-oic acidNADPH, O2Endoplasmic Reticulum
C-15 Oxidationent-9-hydroxy-16-kauren-19-oic acid 15-oxidase (Hypothetical)ent-9-hydroxy-16-kauren-19-oic acidThis compoundNADPH, O2Endoplasmic Reticulum

Experimental Protocols

The following protocols are designed to guide the identification and characterization of the unknown cytochrome P450 enzymes involved in the biosynthesis of this compound from ent-kaurenoic acid.

Identification of Candidate Cytochrome P450 Genes from Pteris semipinnata
  • RNA Extraction and Sequencing:

    • Harvest fresh young fronds of Pteris semipinnata.

    • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

    • Extract total RNA using a suitable plant RNA extraction kit.

    • Perform transcriptome sequencing (RNA-Seq) to generate a comprehensive library of expressed genes.

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo.

    • Identify putative cytochrome P450 genes by searching the assembled transcriptome for conserved P450 domains (e.g., PF00067).

    • Perform phylogenetic analysis of the identified P450s with known plant P450s involved in diterpenoid biosynthesis to select promising candidates.

Heterologous Expression and in vitro Enzyme Assays
  • Gene Cloning and Expression:

    • Synthesize the full-length coding sequences of candidate P450 genes.

    • Clone the synthesized genes into a suitable expression vector for yeast (Saccharomyces cerevisiae) or E. coli.

    • Transform the expression constructs into the chosen host organism.

  • Microsome Preparation (for yeast expression):

    • Grow the recombinant yeast cultures to mid-log phase and induce protein expression.

    • Harvest the cells by centrifugation.

    • Spheroplast the cells and lyse them in a suitable buffer.

    • Isolate the microsomal fraction by differential centrifugation.

  • Enzyme Assays:

    • Prepare a reaction mixture containing the isolated microsomes (or purified enzyme if expressed in E. coli), a cytochrome P450 reductase (if necessary), NADPH, and the substrate (ent-kaurenoic acid).

    • Incubate the reaction at an optimal temperature for a defined period.

    • Stop the reaction by adding a solvent like ethyl acetate.

  • Product Analysis:

    • Extract the reaction products with ethyl acetate.

    • Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of hydroxylated and oxidized products of ent-kaurenoic acid.

    • Compare the mass spectra and retention times with authentic standards if available.

Mandatory Visualization

Biosynthesis_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent_kaurene ent-kaurene ent_CPP->ent_kaurene ent_kaurenoic_acid ent-kaurenoic acid ent_kaurene->ent_kaurenoic_acid ent_9_hydroxy ent-9-hydroxy-16-kauren-19-oic acid ent_kaurenoic_acid->ent_9_hydroxy final_product This compound ent_9_hydroxy->final_product CPS CPS CPS->GGPP:e KS KS KS->ent_CPP:e KO KO (CYP701) KO->ent_kaurene:e P450_1 P450 (Hypothetical) P450_1->ent_kaurenoic_acid:e P450_2 P450 (Hypothetical) P450_2->ent_9_hydroxy:e

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow start Pteris semipinnata tissue rna_extraction RNA Extraction & RNA-Seq start->rna_extraction bioinformatics Transcriptome Assembly & P450 Identification rna_extraction->bioinformatics gene_synthesis Candidate Gene Synthesis & Cloning bioinformatics->gene_synthesis expression Heterologous Expression (e.g., Yeast) gene_synthesis->expression assay In vitro Enzyme Assay with ent-kaurenoic acid expression->assay analysis Product Analysis (GC-MS / LC-MS) assay->analysis end Enzyme Characterization analysis->end

Caption: Workflow for identifying and characterizing novel biosynthetic enzymes.

References

An In-depth Technical Guide on the Physicochemical Properties of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid is a naturally occurring diterpenoid belonging to the ent-kaurane class. These compounds are characterized by a tetracyclic carbon skeleton and are of significant interest to the scientific community due to their diverse and potent biological activities. Isolated from plant sources such as Pteris semipinnata, this particular kaurenoic acid derivative possesses a unique combination of functional groups—a hydroxyl, a ketone, and a carboxylic acid—that contribute to its distinct physicochemical properties and potential pharmacological effects.[1][2]

The ent-kaurane diterpenoids, as a class, are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] Their mechanisms of action often involve the modulation of critical cellular signaling pathways, such as the NF-κB pathway, making them attractive candidates for drug discovery and development.[4][5] A thorough understanding of the physicochemical properties of this compound is fundamental for its isolation, characterization, formulation, and the exploration of its therapeutic potential.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of a key signaling pathway associated with related compounds.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. It is important to distinguish between experimentally determined and computationally predicted values.

Table 1: General and Chemical Properties
PropertyValueSource
IUPAC Name (4aR,5S,7aS,8R,10aR)-7a-hydroxy-1,8-dimethyl-9-oxo-11-methylidenedecahydro-1,5-methanofluorene-8-carboxylic acidPubChem
Chemical Formula C₂₀H₂₈O₄[1][6]
Molecular Weight 332.43 g/mol [1]
Canonical SMILES C=C1C(=O)C2(C[C@H]3--INVALID-LINK--(C[C@H]5[C@]4(CC[C@@H]3O5)C)C)C(=O)OPubChem
InChIKey Not Available
CAS Number 77658-39-0[6]
Appearance Solid (predicted)
Natural Source Pteris semipinnata[1][2]
Table 2: Physical and Chemical Data
PropertyValueMethodSource
Melting Point Not AvailableExperimental
Boiling Point 519.9 ± 50.0 °CPredictedPubChem
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneExperimental[7]
pKa 4.57 ± 0.70Predicted[4]
LogP 3.41Predicted[8]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of diterpenoid acids like this compound are provided below. These are generalized protocols that can be adapted for specific laboratory settings.

Determination of Melting Point

The melting point of a solid crystalline substance is a crucial indicator of its purity.

  • Apparatus: Digital melting point apparatus or a Thiele tube with a calibrated thermometer.

  • Procedure:

    • A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.

    • For an accurate measurement, the procedure is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Solubility

The solubility of a compound in various solvents is essential for its extraction, purification, and formulation.

  • Apparatus: Vials, analytical balance, magnetic stirrer, and a method for concentration determination (e.g., HPLC-UV).

  • Procedure (Shake-Flask Method):

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

    • The mixture is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered or centrifuged to remove the undissolved solid.

    • The concentration of the compound in the clear supernatant is determined using a validated analytical method.

    • The solubility is expressed in units such as mg/mL or mol/L.

Determination of Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of the carboxylic acid functional group.

  • Apparatus: Potentiometric titrator with a calibrated pH electrode, burette, and magnetic stirrer.

  • Procedure (Potentiometric Titration): [9][10]

    • A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to a known concentration (e.g., 1 mM).

    • The solution is placed in a thermostatted vessel and stirred continuously.

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

    • The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

    • A titration curve (pH vs. volume of titrant added) is plotted.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Partition Coefficient (LogP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of a compound's lipophilicity.

  • Apparatus: Separatory funnel or vials, analytical balance, HPLC-UV or other suitable analytical instrument.

  • Procedure (Shake-Flask Method): [11][12][13]

    • n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

    • A known amount of the compound is dissolved in one of the phases (e.g., n-octanol).

    • A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel or vial.

    • The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely.

    • The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Signaling Pathways and Experimental Workflows

The biological activity of many ent-kaurane diterpenoids has been linked to their ability to modulate key cellular signaling pathways. One of the most studied is the NF-κB pathway, which plays a central role in inflammation and cancer.[4][5]

NF_kappa_B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor receptor adaptor adaptor kinase_complex kinase_complex inhibitor inhibitor transcription_factor transcription_factor nucleus nucleus Receptor Receptor Adaptor Proteins Adaptor Proteins Receptor->Adaptor Proteins IKK Complex IKK Complex Adaptor Proteins->IKK Complex Activation IκB-NF-κB Complex IκB NF-κB IKK Complex->IκB-NF-κB Complex Phosphorylation of IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκB-NF-κB Complex->NF-κB IκB Degradation Target Genes Target Genes NF-κB_n->Target Genes Gene Transcription (Inflammation, Proliferation) Stimulus Stimulus Stimulus->Receptor e.g., TNF-α, IL-1 ent-Kaurane ent-Kaurane ent-Kaurane->IKK Complex Inhibition

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by ent-kaurane diterpenoids.

The following diagram illustrates a general workflow for the isolation and characterization of this compound from its natural source.

Isolation_Workflow start_end start_end process process fractionation fractionation analysis analysis A Plant Material (e.g., Pteris semipinnata) B Drying and Grinding A->B C Solvent Extraction (e.g., Ethanol, Methanol) B->C D Crude Extract C->D E Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, Water) D->E F Ethyl Acetate Fraction E->F G Column Chromatography (Silica Gel) F->G H Fractions Containing Target Compound G->H I Preparative HPLC H->I J Pure Compound I->J K Structural Elucidation (NMR, MS) J->K L Physicochemical Characterization J->L M Final Characterized Compound K->M L->M

Caption: General workflow for the isolation and characterization of this compound.

Conclusion

This compound is a promising natural product with potential for further investigation in drug discovery. This guide has provided a summary of its key physicochemical properties, which are essential for its scientific exploration. The detailed experimental protocols offer a practical framework for researchers to determine these properties accurately. Furthermore, the visualization of the NF-κB signaling pathway provides context for its potential biological mechanism of action, aligning with findings for related ent-kaurane diterpenoids. Continued research into this and similar compounds is warranted to fully elucidate their therapeutic potential.

References

Unveiling the Spectroscopic Signature of ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

Precise, experimentally-derived spectroscopic data for ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid is not available in the searched resources. The following tables present expected values based on the known structure and data from closely related analogs. These tables are intended to serve as a reference for researchers working on the identification of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

PositionPredicted Chemical Shift (δ, ppm)Multiplicity
17a~5.4br s
17b~5.2br s
13~2.8br s
18 (CH₃)~1.2s
20 (CH₃)~0.9s
Other CH, CH₂1.0 - 2.5m

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
19~184.0 (C=O, acid)
15~218.0 (C=O, ketone)
16~150.0
17~110.0
9~75.0 (C-OH)
4~44.0
10~39.0
8~55.0
5~56.0
18~29.0
20~16.0

Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

TechniqueExpected Observations
IR (KBr, cm⁻¹)~3450 (O-H stretch, alcohol), 3200-2500 (O-H stretch, carboxylic acid), 1730 (C=O stretch, acid), 1705 (C=O stretch, ketone), 1650 (C=C stretch)
HR-MS (ESI)[M+H]⁺ or [M-H]⁻ corresponding to the molecular formula C₂₀H₂₈O₄ (Calculated m/z: 332.1937)

Experimental Protocols

The following protocols describe a generalized approach for the isolation and spectroscopic characterization of this compound from Pteris semipinnata.

Isolation and Purification
  • Extraction: Air-dried and powdered aerial parts of Pteris semipinnata are extracted with 95% ethanol (B145695) at room temperature. The solvent is removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Column Chromatography: The chloroform and ethyl acetate fractions are subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of petroleum ether-ethyl acetate.

  • Further Purification: Fractions containing the target compound are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a Bruker Avance spectrometer (400 or 500 MHz) using CDCl₃ as the solvent and TMS as the internal standard.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an Agilent G6230 TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Infrared Spectroscopy: IR spectra are recorded on a Nicolet 380 FT-IR spectrometer using KBr pellets.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

cluster_isolation Isolation from Pteris semipinnata cluster_analysis Structural Analysis plant Dried Plant Material extraction Ethanol Extraction plant->extraction partition Solvent Partitioning extraction->partition cc Column Chromatography partition->cc hplc Preparative HPLC cc->hplc pure_compound Pure Compound hplc->pure_compound nmr NMR (1H, 13C, 2D) pure_compound->nmr ms HR-MS pure_compound->ms ir IR pure_compound->ir elucidation Structure Elucidation nmr->elucidation ms->elucidation ir->elucidation

Caption: Workflow for Isolation and Spectroscopic Analysis.

Kaurane Diterpenoids from Pteris semipinnata: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fern Pteris semipinnata has emerged as a significant source of structurally diverse and biologically active kaurane (B74193) diterpenoids. These tetracyclic diterpenes, belonging to the ent-kaurane series, have garnered considerable interest within the scientific community, particularly for their potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the kaurane diterpenoids isolated from Pteris semipinnata, with a focus on their chemical structures, quantitative data, experimental protocols for their isolation and evaluation, and key structure-activity relationships.

Data Presentation: Isolated Kaurane Diterpenoids

A number of novel and known ent-kaurane diterpenoids have been successfully isolated and characterized from Pteris semipinnata. The following tables summarize the key quantitative data for these compounds.

Table 1: Newly Identified Kaurane Diterpenoids from Pteris semipinnata

Compound NameMolecular FormulaMethod of Structure ElucidationReference
Pterisolic acid AC₂₀H₂₆O₅HR-ESI-MS, 1H-NMR, 13C-NMR[1]
Pterisolic acid BC₂₀H₂₆O₄HR-ESI-MS, 1H-NMR, 13C-NMR[1]
Pterisolic acid CC₂₀H₂₆O₄HR-ESI-MS, 1H-NMR, 13C-NMR[1][2]
Pterisolic acid DC₂₀H₃₀O₅HR-ESI-MS, 1H-NMR, 13C-NMR, X-ray Diffraction[1]
Pterisolic acid EC₂₀H₃₀O₅HR-ESI-MS, 1H-NMR, 13C-NMR[1]
Pterisolic acid FC₂₀H₂₈O₅HR-ESI-MS, 1H-NMR, 13C-NMR[1]
7β-hydroxy-11β, 16β-epoxy-ent-kauran-19-oic acidNot SpecifiedESI-MS, 1H-NMR, 13C-NMR, 2D-NMR[3]

Table 2: Cytotoxic Activity of Kaurane Diterpenoids from Pteris semipinnata

CompoundCell LineIC₅₀ (µg/mL) after 72h
Compound 6FHePG II (Human liver adenocarcinoma)0.343 ± 0.003
SPC-A-1 (Human lung adenocarcinoma)0.115 ± 0.022
MGC-803 (Human gastric adenocarcinoma)0.590 ± 0.032
CNE-2Z (Human nasopharyngeal carcinoma)0.328 ± 0.066
BEL-7402 (Human liver adenocarcinoma)0.221 ± 0.058
Compound 5F (ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid)CNE-2Z (Human nasopharyngeal carcinoma)Time and dose-dependent inhibition
Compound AVariousLess active than 6F
Compound 5FVariousLess active than 6F
Compound 4FVariousNo cytotoxicity detected
Compound BVariousNo cytotoxicity detected

Experimental Protocols

This section details the generalized methodologies for the extraction, isolation, and cytotoxic evaluation of kaurane diterpenoids from Pteris semipinnata, based on established protocols in the field.

Extraction and Isolation of Kaurane Diterpenoids

A general workflow for the extraction and isolation of these compounds is depicted below.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Chromatographic Purification A Whole plants of Pteris semipinnata B Air-dried and powdered A->B C Maceration with 95% Ethanol at room temperature B->C D Filtration and concentration under reduced pressure C->D E Crude Ethanol Extract D->E F Suspension in H₂O and partitioning with ethyl acetate E->F G Ethyl Acetate Fraction F->G H Silica Gel Column Chromatography G->H I Sephadex LH-20 Column Chromatography H->I J Preparative HPLC I->J K Pure Kaurane Diterpenoids J->K G cluster_0 Kaurane Diterpenoid Core Structure cluster_1 Key Structural Features for Cytotoxicity cluster_3 Examples Core ent-Kaurane Skeleton A α,β-Unsaturated Ketone in D-ring Core->A B Hydroxyl Group(s) Core->B C High Cytotoxicity A->C Essential for Activity D Modulated Cytotoxicity B->D Position and Number are Critical F Compound 6F (Potent) C->F G Compounds A & 5F (Less Active) D->G E Low/No Cytotoxicity H Compounds 4F & B (Inactive) E->H

References

Unveiling the Bioactive Potential of ent-kaurane Diterpenoids: A Technical Guide Focused on Structural Analogs of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a thorough review of published scientific literature reveals a significant lack of specific data on the biological activity of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid. This technical guide will therefore focus on the extensively studied biological activities of its close structural analogs: ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) , ent-15-oxo-kaur-16-en-19-oic acid , and kaurenoic acid (ent-kaur-16-en-19-oic acid) . The information presented herein is intended to provide a foundational understanding of the potential bioactivities of this class of compounds for researchers, scientists, and drug development professionals.

Introduction to ent-kaurane Diterpenoids

Ent-kaurane diterpenoids are a diverse class of natural products characterized by a tetracyclic carbon skeleton.[1][2] These compounds, isolated from various plant species, have attracted considerable scientific interest due to their wide range of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Their mechanisms of action are often complex, involving the modulation of critical cellular signaling pathways.[2][4] This guide provides a detailed overview of the biological effects, experimental methodologies, and signaling pathways associated with key analogs of this compound.

Anticancer Activity

A significant body of research highlights the potent cytotoxic and pro-apoptotic effects of ent-kaurane diterpenoids against various cancer cell lines.[1][4] The anticancer mechanisms are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for cancer cell survival and proliferation.[2][5]

Cytotoxicity Data

The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth.

CompoundCell LineCancer TypeIC50 ValueCitation
ent-15-oxo-kaur-16-en-19-oic acidPC-3Human Prostate Carcinoma3.7 µg/mL[6][7]
ent-15-oxo-kaur-16-en-19-oic acidFibroblasts (primary)Normal14.8 µg/mL[6][7]
Pro-apoptotic Mechanisms

Ent-kaurane diterpenoids induce apoptosis through various signaling cascades, primarily the mitochondrial-mediated (intrinsic) pathway.

ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) has been shown to induce apoptosis in laryngeal and nasopharyngeal cancer cells.[5][8][9] Its pro-apoptotic activity is characterized by:

  • Increased Bax/Bcl-2 ratio: 5F upregulates the pro-apoptotic protein Bax and down-regulates the anti-apoptotic protein Bcl-2.[4][5]

  • Mitochondrial membrane disruption: The altered Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol.[4]

  • Caspase activation: Cytochrome c release triggers the activation of caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3.[4]

  • PARP cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[9]

Similarly, ent-15-oxo-kaur-16-en-19-oic acid induces apoptosis in human prostate carcinoma cells (PC-3), evidenced by the activation of caspase-3, cleavage of PARP, and reduced levels of Bcl-2.[6][7]

Kaurenoic acid also demonstrates pro-apoptotic effects, inducing caspase-dependent apoptosis in breast cancer cells.[10][11] This is linked to the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress.[10][11]

General Intrinsic Apoptosis Pathway of ent-kaurane Diterpenoids kaurane ent-kaurane Diterpenoids bcl2 Bcl-2 (Anti-apoptotic) Down-regulation kaurane->bcl2 bax Bax (Pro-apoptotic) Up-regulation kaurane->bax mito Mitochondrial Permeability ↑ bcl2->mito inhibition bax->mito promotion cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Intrinsic apoptosis pathway induced by ent-kaurane diterpenoids.

Anti-inflammatory Activity

Several ent-kaurane diterpenoids exhibit potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[10][12]

Inhibition of Inflammatory Mediators

Kaurenoic acid has been shown to dose-dependently inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in LPS-induced RAW264.7 macrophages.[12] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][12] In animal models, kaurenoic acid reduced paw edema and showed anti-inflammatory effects in acetic acid-induced colitis.[12][13]

CompoundAssayModelIC50 / EffectCitation
Kaurenoic acidNO ProductionLPS-induced RAW264.7 cells51.73 (±2.42) µM[12]
Kaurenoic acidPGE₂ ReleaseLPS-induced RAW264.7 cells106.09 (±0.27) µM[12]
Kaurenoic acidPaw EdemaCarrageenan-induced (mice)34.4% reduction at 100 mg/kg[12]
Kaurenoic acidColitisAcetic acid-induced (rats)52% reduction in gross damage (100 mg/kg)[13]
Modulation of Signaling Pathways

The anti-inflammatory effects of these compounds are largely attributed to their ability to modulate key signaling pathways.

  • NF-κB Inhibition: ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) significantly suppresses inducible NF-κB activation by preventing the degradation of its inhibitory subunit, IκBα, and reducing the nuclear translocation of NF-κB.[5][9] Kaurenoic acid also inhibits NF-κB activation, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2.[12]

  • Nrf2 Activation: Kaurenoic acid has been identified as a potent activator of the Nrf2 pathway, a key regulator of the antioxidant response. This contributes to its anti-inflammatory effects.

NF-κB Inhibition by ent-kaurane Diterpenoids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) ikb_kinase IκB Kinase (IKK) stimulus->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylation nfkb_ikb NF-κB/IκBα Complex (Inactive) nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation nfkb_ikb->nfkb IκBα Degradation nfkb_nuc NF-κB (Active) genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) nfkb_nuc->genes Transcription kaurane ent-kaurane Diterpenoids kaurane->ikb_kinase Inhibition

Inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

Kaurenoic acid has demonstrated selective antibacterial activity, particularly against Gram-positive bacteria.[3][14]

CompoundMicroorganismActivityCitation
Kaurenoic acidBacillus cereusBacteriolytic[14]
Kaurenoic acidGram-positive bacteriaGeneral inhibitory activity[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the biological activities of ent-kaurane diterpenoids.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[15] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[15]

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[15][17]

  • Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

MTT Assay Workflow cluster_workflow start Seed cells in 96-well plate treat Treat with Test Compound start->treat incubate Incubate (e.g., 24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate Cell Viability read->end

Workflow for the MTT cell viability assay.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into apoptosis-related signaling pathways.[19][20]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[19]

Protocol Outline:

  • Cell Lysis: After treatment, cells are lysed to release their protein content.

  • Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies followed by HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

NF-κB Luciferase Reporter Assay

This assay is a highly sensitive method to quantify the transcriptional activity of NF-κB.[21][22][23][24][25]

Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of NF-κB response elements. When NF-κB is activated and binds to these elements, it drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to NF-κB activity.[22][23] A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used for normalization.[22][25]

Protocol Outline:

  • Transfection: Cells are co-transfected with the NF-κB firefly luciferase reporter and the Renilla luciferase control plasmids.

  • Treatment: Cells are pre-treated with the test compound and then stimulated with an NF-κB activator (e.g., TNF-α, LPS).

  • Cell Lysis: Cells are lysed to release the expressed luciferase enzymes.

  • Luminescence Measurement: The lysate is transferred to a luminometer plate. The firefly luciferase substrate is added, and luminescence is measured. Then, a stop reagent and the Renilla luciferase substrate are added to the same well, and the second luminescence is measured.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Conclusion

While direct experimental data for this compound is currently unavailable, the extensive research on its structural analogs provides a strong foundation for predicting its potential biological activities. The consistent demonstration of potent anticancer and anti-inflammatory effects across related ent-kaurane diterpenoids, primarily through the induction of apoptosis and inhibition of the NF-κB pathway, suggests that this class of compounds holds significant therapeutic promise. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its potential as a novel therapeutic agent. This guide serves as a comprehensive resource for researchers to design and conduct further studies in this promising area of natural product chemistry.

References

The Pharmacological Potential of ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ent-kaurane diterpenoids are a large and structurally diverse class of natural products that have garnered significant interest for their wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This technical guide focuses on the pharmacological potential of a specific member of this family, ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid. Due to the limited direct research on this compound, this paper extrapolates its potential therapeutic applications by examining the well-documented activities of its close structural analogues. This guide provides a comprehensive overview of the cytotoxic and anti-inflammatory potential, summaries of quantitative bioactivity data from related compounds, detailed experimental protocols for key assays, and visual representations of the core signaling pathways and experimental workflows.

Introduction

The ent-kaurane skeleton, a tetracyclic diterpenoid structure, is a common motif in a variety of plant species, including those from the Pteris, Isodon, Gochnatia, Croton, and Annonaceae families. These compounds are biosynthesized from geranylgeranyl pyrophosphate (GGPP) and serve as intermediates in the formation of gibberellins, a class of plant hormones. The diverse pharmacological activities of ent-kaurane diterpenoids have made them attractive candidates for drug discovery and development.

This compound is a naturally occurring diterpenoid that has been isolated from Pteris semipinnata. While specific pharmacological studies on this compound are scarce, its structural features, particularly the presence of the α,β-unsaturated ketone in the D-ring, suggest potential for significant biological activity. This document will explore this potential by drawing parallels with closely related and more extensively studied ent-kaurane diterpenoids.

Predicted Pharmacological Activities

Based on the activities of structurally similar ent-kaurane diterpenoids, this compound is predicted to exhibit two primary pharmacological effects: cytotoxicity against cancer cell lines and anti-inflammatory activity .

Cytotoxic Potential

Numerous ent-kaurane diterpenoids have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The presence of an α,β-unsaturated ketone system, as seen in the 15-oxo-16-kauren moiety of the target compound, is a recurring structural feature in many cytotoxic diterpenoids. This functional group is believed to be crucial for their mechanism of action, which often involves the induction of apoptosis.

A closely related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (often referred to as 5F in the literature), has been shown to induce apoptosis and G2/M phase cell cycle arrest in nasopharyngeal carcinoma (NPC) cells. This effect is associated with a decrease in NF-κB expression, an increased Bax/Bcl-2 ratio, and the release of cytochrome c from the mitochondria[1][2].

Anti-inflammatory Potential

Chronic inflammation is a key contributor to a wide range of human diseases. Many ent-kaurane diterpenoids have been reported to possess significant anti-inflammatory properties. The primary mechanism underlying this activity is often the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

For example, ent-17-hydroxy-15-oxokauran-19-oic acid , isolated from Gochnatia decora, has been shown to significantly inhibit the lipopolysaccharide (LPS)-induced release of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-1β, IL-6, and IL-17 in RAW264.7 macrophages. This inhibition was directly linked to the blockage of NF-κB phosphorylation[3].

Quantitative Data on Related ent-Kaurane Diterpenoids

To provide a quantitative perspective on the potential bioactivity of this compound, the following tables summarize the reported cytotoxic and anti-inflammatory activities of several structurally related ent-kaurane diterpenoids.

Table 1: Cytotoxic Activity of Selected ent-Kaurane Diterpenoids
CompoundCancer Cell LineIC50 ValueReference
A (from Pteris semipinnata)HL-600.09 µmol·L⁻¹
6F (from Pteris semipinnata)HL-600.09 µmol·L⁻¹
6F (from Pteris semipinnata)SPC-A-1 (Lung)0.115 ± 0.022 µg·mL⁻¹[4]
6F (from Pteris semipinnata)MGC-803 (Gastric)0.590 ± 0.032 µg·mL⁻¹[4]
6F (from Pteris semipinnata)CNE-2Z (Nasopharyngeal)0.328 ± 0.066 µg·mL⁻¹[4]
6F (from Pteris semipinnata)BEL-7402 (Liver)0.221 ± 0.058 µg·mL⁻¹[4]
Isodosin G (from Isodon serra)HepG2 (Liver)6.94 ± 9.10 µM[5][6]
Compound from Isodon serraHepG2 (Liver)43.26 ± 9.07 µM[5][6]
Amethystoidin A (from Isodon phyllostachys)K5620.69 µg/ml[7]
Serrin F (from Isodon serra)HL-60, SMMC-7721, A-549, MCF-7, SW4800.7 to 4.6 µM[8][9]
Isowikstromin A-D (from Isodon wikstroemioides)Various human tumor cell lines0.9 to 7.0 µM
ent-17-Hydroxykaur-15-en-19-oic acidLNCaP2 (Prostate)17.63 mg/mL[10]
ent-17-Hydroxykaur-15-en-19-oic acidVarious human tumor cells6 to 50 µg/mL[11][12]
Annoglabasin H (from Annona glabra)LU-1, MCF-7, SK-Mel2, KB3.7 to 4.6 µM[13]
Crotonkinensin D (from Croton tonkinensis)MCF-7 (Breast)9.4 µM
Crotonkinensin D (from Croton tonkinensis)MCF-7/TAMR (Breast)2.6 µM
ent-18α-acetoxy-7α,14β-dihydroxykaur-16-en-15-one (from Croton tonkinensis)HepG2 and Hep3B (Liver)3.5 µM and 3.7 µM
Table 2: Anti-inflammatory Activity of Selected ent-Kaurane Diterpenoids
CompoundAssayIC50 ValueReference
Diterpenes from Gochnatia decoraNO Production in RAW 264.7 cells0.042 to 8.22 µM[14]
Wallkaurane A (from Euphorbia wallichii)NO Production in RAW264.7 cells4.21 µM[15]
Compound 9 from Isodon serraNO Production in LPS-stimulated BV-2 cells7.3 µM[8]
Compound 1 from Isodon serraNO Production in LPS-stimulated BV-2 cells15.6 µM[8]
Compound 9 from Isodon henryiNO inhibition in RAW 264.7 cells15.99 ± 0.75 µM
Compound 13 from Isodon henryiNO inhibition in RAW 264.7 cells18.19 ± 0.42 µM
Kaurene derivativesNO production2 to 10 µM

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the pharmacological effects of ent-kaurane diterpenoids and the general workflows for the experimental protocols used to assess these activities.

Signaling Pathways

G cluster_0 Anti-inflammatory Pathway: NF-κB Inhibition cluster_1 Cytotoxic Pathway: Mitochondrial Apoptosis LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p65_p50_IkBa p65/p50-IκBα (Inactive Complex) IKK->p65_p50_IkBa Phosphorylation of IκBα p65_p50 p65/p50 (Active) p65_p50_IkBa->p65_p50 IκBα Degradation Nucleus Nucleus p65_p50->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_genes Transcription ent_kaurane ent-Kaurane Diterpenoid ent_kaurane->IKK Inhibition ent_kaurane2 ent-Kaurane Diterpenoid Bax Bax ent_kaurane2->Bax Upregulation Bcl2 Bcl-2 ent_kaurane2->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Bcl2->Mitochondrion Inhibition Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis cluster_0 Cytotoxicity Assessment Workflow (MTT Assay) cluster_1 Apoptosis Detection Workflow (Annexin V/PI Assay) A Seed cancer cells in 96-well plate B Treat with varying concentrations of compound A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 G->H I Treat cells with compound J Harvest and wash cells I->J K Resuspend in Annexin V binding buffer J->K L Add Annexin V-FITC and Propidium Iodide (PI) K->L M Incubate in the dark L->M N Analyze by flow cytometry M->N O Quantify live, apoptotic, and necrotic cells N->O

References

An In-depth Technical Guide on the Mechanism of Action of ent-kaurane Diterpenoids: A Focus on Hydroxylated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mechanism of action of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid and related ent-kaurane diterpenoids, a class of natural products with significant therapeutic potential. Due to the limited direct research on this compound, this document leverages the extensive studies on the closely related and structurally similar compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (referred to as 5F in several studies), to elucidate the core mechanisms of action. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction to ent-kaurane Diterpenoids

ent-Kaurane diterpenoids are a large family of natural compounds, with over 1300 identified structures, primarily isolated from plants of the genus Isodon.[1][2] These molecules, characterized by a perhydrophenanthrene subunit and a cyclopentane (B165970) ring, have garnered significant attention for their broad range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3] Notably, oridonin, a prominent ent-kaurane diterpenoid, is currently in a phase-I clinical trial in China for its anticancer effects.[1][2] The anticancer potential of ent-kaurane diterpenoids has been demonstrated across various cancer cell lines, including lung, colon, breast, prostate, liver, and gastric cancers.[1]

Core Anticancer Mechanisms of Action

The anticancer effects of ent-kaurane diterpenoids are primarily mediated through the regulation of several key cellular processes, including apoptosis, cell cycle arrest, autophagy, and metastasis.[1][2]

2.1. Induction of Apoptosis:

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid have shown its ability to induce apoptosis in various cancer cell lines, including nasopharyngeal and laryngeal cancer cells.[4][5][6] This process is often mediated through the mitochondrial pathway, characterized by:

  • Modulation of Bcl-2 family proteins: An increase in the Bax/Bcl-2 ratio is a common finding, which leads to increased mitochondrial outer membrane permeabilization.[6][7]

  • Cytochrome c release: The altered mitochondrial membrane potential results in the release of cytochrome c from the mitochondria into the cytosol.[4][6][7]

  • Caspase activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including caspase-3, -8, and -9, which are the executioners of apoptosis.[1][2]

  • PARP cleavage: Activated caspases lead to the cleavage of poly(ADP-ribose) polymerase (PARP), a key event in the apoptotic process.[1][2]

2.2. Cell Cycle Arrest:

ent-Kaurane diterpenoids can also halt the proliferation of cancer cells by inducing cell cycle arrest. Specifically, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid has been shown to induce G2/M phase cell cycle arrest in nasopharyngeal carcinoma cells.[6] This arrest is associated with the modulation of key cell cycle regulatory proteins such as:

  • Cyclins (e.g., Cyclin D1)[1][2]

  • Cyclin-dependent kinases (CDKs) (e.g., CDK-2 and -4)[1][2]

  • Tumor suppressor proteins (e.g., p53 and p21)[1][2]

2.3. Inhibition of NF-κB Signaling:

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in cancer cell survival, proliferation, and inflammation. ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid has been demonstrated to inhibit the NF-κB pathway.[5][6] This inhibition is achieved by:

  • Suppressing NF-κB transcriptional activity. [5]

  • Protecting the inhibitory subunit IκBα from degradation. [5]

  • Reducing the nuclear translocation of the p65 subunit of NF-κB. [4]

By inhibiting NF-κB, this compound can downregulate the expression of pro-proliferative and anti-apoptotic genes, further contributing to its anticancer effects.[5]

2.4. Regulation of Redox Homeostasis:

Some ent-kaurane diterpenoids can induce cell death by disrupting the redox balance within cancer cells. They have been found to covalently bind to glutathione (B108866) (GSH) and sulfhydryl groups in antioxidant enzymes, leading to an increase in reactive oxygen species (ROS).[8] This ROS accumulation can trigger both apoptosis and ferroptosis, a form of iron-dependent cell death.[8] Interestingly, while some ent-kaurane diterpenoids increase ROS, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid has been reported to reduce ROS production in certain contexts, suggesting a more complex role in redox modulation.[4][6]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the biological effects of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid.

Table 1: Cytotoxicity of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) in Cancer Cell Lines

Cell Line Cancer Type Assay IC50 (µg/mL) Time Point (h) Reference
CNE-2Z Nasopharyngeal Carcinoma MTT ~15 24 [4][6]
CNE-2Z Nasopharyngeal Carcinoma MTT ~10 48 [4][6]
CNE-2Z Nasopharyngeal Carcinoma MTT ~8 72 [4][6]
Hep-2 Laryngeal Cancer MTT Not specified 24 [5]

| TU212 | Laryngeal Cancer | MTT | Not specified | 24 |[5] |

Table 2: Effect of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) on Protein Expression

Protein Cell Line Treatment Concentration (µg/mL) Effect Reference
Bcl-2 CNE-2Z 10, 20 Downregulation [4]
IκBα CNE-2Z 10, 20 Upregulation [4]
p65 CNE-2Z 10, 20 Reduction [4]
Bax CNE-2Z Not specified Upregulation (increased Bax/Bcl-2 ratio) [6]
Cytochrome c (cytosolic) CNE-2Z Not specified Upregulation [6]
Procaspase-3 Hep-2, TU212 Not specified Cleavage [5]

| PARP | Hep-2, TU212 | Not specified | Cleavage |[5] |

Detailed Experimental Protocols

4.1. Cell Viability Assay (MTT Assay):

  • Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Protocol:

    • Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for the desired time points (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells).

4.2. Apoptosis Analysis (Annexin V/Propidium Iodide Staining):

  • Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

4.3. Western Blot Analysis:

  • Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

  • Protocol:

    • Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Workflow Diagrams

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus ent-kaurane ent-kaurane diterpenoid IKK IKK ent-kaurane->IKK Inhibits Bcl2 Bcl-2 ent-kaurane->Bcl2 Downregulates Bax Bax ent-kaurane->Bax Upregulates IkBa_p65_p50 IκBα-p65-p50 (inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα (leading to degradation) p65_p50 p65-p50 (active NF-κB) IkBa_p65_p50->p65_p50 Releases p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocates Bcl2->Bax Inhibits CytC_mito Cytochrome c (Mitochondrion) Bax->CytC_mito Promotes release CytC_cyto Cytochrome c (Cytosol) CytC_mito->CytC_cyto Casp9 Caspase-9 CytC_cyto->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP DNA DNA p65_p50_nuc->DNA Binds Anti_apoptotic_genes Anti-apoptotic Genes DNA->Anti_apoptotic_genes Transcription Anti_apoptotic_genes->Bcl2 Expression G cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_protein Protein Expression Analysis start Start: Cancer Cell Culture treatment Treatment with ent-kaurane diterpenoid start->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay annexin_pi Annexin V/PI Staining incubation->annexin_pi lysis Cell Lysis incubation->lysis readout_viability Measure Absorbance (Determine IC50) mtt_assay->readout_viability flow_cytometry Flow Cytometry Analysis annexin_pi->flow_cytometry sds_page SDS-PAGE lysis->sds_page western_blot Western Blot sds_page->western_blot detection Chemiluminescence Detection western_blot->detection

References

Methodological & Application

Application Notes & Protocols for the Purification of ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products. Compounds of this class exhibit a wide range of biological activities and are of significant interest in medicinal chemistry and drug discovery. The purification of a specific ent-kaurane diterpenoid from a complex natural extract or a synthetic reaction mixture requires a systematic approach involving extraction, solvent partitioning, and multi-step chromatography. These application notes provide a generalized protocol based on established methods for the isolation and purification of structurally related ent-kaurane diterpenoids.

Data Presentation: Chromatographic Methods for ent-Kaurane Diterpenoid Separation

The following table summarizes various chromatographic techniques and conditions that have been successfully employed for the separation and purification of ent-kaurane diterpenoids and related compounds. These serve as a starting point for developing a specific protocol for this compound.

Chromatographic Technique Stationary Phase Mobile Phase / Solvent System Detection Method Application Notes Reference
Thin-Layer Chromatography (TLC) Silica (B1680970) Gel, C18 RPHexane-Ethyl Acetate (B1210297), Chloroform-Methanol, Toluene-TetrahydrofuranUV, Mass Spectrometry (MS)Useful for initial screening of extracts and fractions, and for optimizing solvent systems for column chromatography.[1][1]
High-Performance Liquid Chromatography (HPLC) C18 Reversed-Phase (RP)Gradient of Water and Acetonitrile (B52724)UV, Mass Spectrometry (MS)Provides high-resolution separation for final purification and purity assessment of isomeric compounds.[1][2][2]
High-Speed Countercurrent Chromatography (HSCCC) Two-phase solvent systemn-hexane–ethyl acetate–methanol (B129727)–water (e.g., 7:3:7:3, v/v/v/v)UVAn efficient preparative technique that avoids a solid support matrix, suitable for separating major diterpenoids from crude extracts.[3][3]
Column Chromatography (CC) Silica GelHexane-Ethyl Acetate gradients, Chloroform-Methanol gradientsTLC analysis of fractionsA fundamental technique for the initial fractionation of crude extracts to isolate compounds of interest.[4]
Gas Chromatography (GC) Various (e.g., on Chromosorb W)--Can be used for the separation of more volatile terpenoid compounds.[5][6][5][6]

Experimental Protocols

This section outlines a detailed, multi-step protocol for the purification of this compound from a plant source.

1. Extraction from Plant Material

  • Objective: To extract a broad range of secondary metabolites, including the target diterpenoid, from the dried and powdered plant material.

  • Materials:

    • Dried and powdered plant material (e.g., leaves, stems, roots)

    • Solvents: n-hexane, methanol, ethanol, or acetone

    • Rotary evaporator

  • Procedure:

    • Macerate the dried and powdered plant material with a suitable organic solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours. The process can be repeated 2-3 times to ensure complete extraction.

    • Alternatively, perform a Soxhlet extraction for a more exhaustive extraction.

    • Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

    • For initial fractionation based on polarity, sequential extraction with solvents of increasing polarity (e.g., n-hexane followed by ethyl acetate and then methanol) can be performed.

2. Solvent-Solvent Partitioning

  • Objective: To fractionate the crude extract based on the differential solubility of its components in immiscible solvents, thereby enriching the fraction containing the target compound.

  • Materials:

  • Procedure:

    • Dissolve the crude extract in a methanol/water mixture (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning by sequentially extracting with solvents of increasing polarity. For example, first partition against n-hexane to remove nonpolar compounds like fats and sterols.

    • Subsequently, partition the aqueous methanol phase against a solvent of intermediate polarity, such as chloroform or ethyl acetate, where many diterpenoids are expected to be found.

    • Collect each fraction and evaporate the solvent to yield the n-hexane, chloroform/ethyl acetate, and aqueous fractions.

    • Analyze each fraction by TLC or HPLC to determine which fraction is enriched with the target compound.

3. Chromatographic Purification

  • Objective: To isolate the target compound from the enriched fraction using a combination of chromatographic techniques.

  • A. Column Chromatography (CC):

    • Pack a glass column with silica gel slurried in a nonpolar solvent (e.g., n-hexane).

    • Adsorb the enriched fraction (e.g., the ethyl acetate fraction) onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for instance, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions of a fixed volume and monitor the composition of each fraction by TLC.

    • Combine fractions containing the compound of interest based on their TLC profiles.

  • B. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the combined fractions from column chromatography using a preparative HPLC system.

    • A reversed-phase C18 column is commonly used for the separation of diterpenoids.[1]

    • Develop a suitable gradient elution method, typically using a mixture of acetonitrile and water, or methanol and water.[2][7]

    • Monitor the elution profile with a UV detector and collect the peak corresponding to the target compound.

    • Evaporate the solvent from the collected fraction to obtain the purified this compound.

4. Purity Assessment and Structural Elucidation

  • Objective: To confirm the purity and verify the chemical structure of the isolated compound.

  • Methods:

    • Purity: Analytical HPLC with UV and/or MS detection. The purity can be determined by the peak area percentage.

    • Structure:

      • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the complete chemical structure.[8][9]

      • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.[9]

Mandatory Visualization

Purification_Workflow Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) Crude_Extract->Partitioning Fractions Enriched Fraction (e.g., Ethyl Acetate Fraction) Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel, Hexane-EtOAc Gradient) Fractions->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions Prep_HPLC Preparative HPLC (C18, Acetonitrile-Water Gradient) Semi_Pure_Fractions->Prep_HPLC Pure_Compound Purified this compound Prep_HPLC->Pure_Compound Analysis Purity Assessment & Structural Elucidation (HPLC, MS, NMR) Pure_Compound->Analysis

Caption: Workflow for the purification of this compound.

References

Application Note: HPLC Analysis of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid is a diterpenoid compound isolated from plant sources such as Pteris semipinnata.[1] Like other kaurenoic acid derivatives, it exhibits various biological activities and is of significant interest to researchers in natural product chemistry and drug development. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal extracts, and pharmacological research. This application note presents a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for the separation of diterpenoids and related ent-kaurenoic acid derivatives.[2][3][4]

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of diterpenoids.

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid or acetic acid for mobile phase modification.

  • Standard: A purified reference standard of this compound.

  • Sample Preparation: Syringe filters (0.45 µm), vials, and appropriate glassware.

Experimental Protocols

1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

2. Sample Preparation (from Plant Material)

  • Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and perform ultrasonication for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Method

The following HPLC parameters are recommended as a starting point for method development and can be optimized for specific instrumentation and resolution requirements.

ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 60% B5-20 min: 60-90% B20-25 min: 90% B25-30 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

4. Data Analysis

  • Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Method Validation: The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC method for the analysis of this compound.

ParameterExpected Value
Retention Time (RT) Approximately 15-20 min
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (%Recovery) 98-102%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start weigh_std Weigh Standard start->weigh_std weigh_sample Weigh Plant Material start->weigh_sample dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std inject Inject into HPLC dilute_std->inject calibrate Generate Calibration Curve dilute_std->calibrate extract_sample Extract with Methanol weigh_sample->extract_sample filter_sample Filter Extract extract_sample->filter_sample filter_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Analyte integrate->quantify calibrate->quantify end End quantify->end

Figure 1. Experimental workflow for HPLC analysis.

method_development cluster_initial Initial Parameter Selection cluster_optimization Optimization cluster_validation Method Validation col_select Column Selection C18 Reversed-Phase mob_phase Mobile Phase Screening Acetonitrile/Water Methanol/Water col_select->mob_phase detector Detector Wavelength Scan for λmax mob_phase->detector gradient Gradient Optimization Adjust slope and time detector->gradient flow_rate Flow Rate Optimize for resolution and time gradient->flow_rate temp Column Temperature Improve peak shape flow_rate->temp linearity Linearity & Range temp->linearity precision Precision (Repeatability) linearity->precision accuracy Accuracy (Recovery) precision->accuracy lod_loq LOD & LOQ accuracy->lod_loq

Figure 2. Logical flow of analytical method development.

References

Application Note: Mass Spectrometric Analysis of ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the analysis of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid, a member of the ent-kaurane diterpenoid class of natural products. While specific mass spectral data for this exact compound is not widely available, this application note outlines a robust methodology based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for structurally similar compounds.[1][2] The protocols cover sample preparation, chromatographic separation, and mass spectrometric detection and characterization. A proposed fragmentation pathway is presented to aid in identification and structural elucidation.

Introduction

This note details an experimental approach for the analysis of this compound using electrospray ionization (ESI) mass spectrometry. The presence of a carboxylic acid group makes this compound particularly suitable for analysis in the negative ion mode.

Compound Information

PropertyValue
Compound Name This compound
Synonyms N/A
Molecular Formula C₂₀H₂₈O₄
Average Mol. Weight 332.43 g/mol
Monoisotopic Mass 332.1988 Da
Predicted [M-H]⁻ Ion m/z 331.1915
Chemical Class ent-Kaurane Diterpenoid

Experimental Protocols

The following protocols are based on established methods for the analysis of ent-kaurane diterpenoids from natural sources.

  • Extraction:

    • Air-dry and pulverize the plant material (e.g., leaves, stems).

    • Perform ultrasonic-assisted extraction with methanol (B129727) or ethanol (B145695) (e.g., 10 g of powder in 100 mL of solvent) for 30-60 minutes at room temperature.

    • Repeat the extraction process three times.

    • Combine the extracts, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification (Optional):

    • The crude extract can be further purified using Solid Phase Extraction (SPE) with a C18 cartridge to remove highly polar or non-polar interferences.

    • Condition the cartridge with methanol followed by deionized water.

    • Load the resuspended extract and wash with a water/methanol mixture.

    • Elute the target analyte with a higher concentration of methanol or acetonitrile.

  • Final Preparation:

    • Evaporate the final eluate to dryness.

    • Reconstitute the residue in the initial mobile phase (e.g., 50:50 acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.22 µm syringe filter prior to LC-MS injection.

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is recommended for efficient separation.

ParameterRecommended Conditions
Instrument UHPLC or HPLC System
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium (B1175870) Acetate (B1210297)
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient 10% B to 95% B over 15 minutes, hold for 3 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2-5 µL

Note: The carboxylic acid moiety makes the compound suitable for negative ion mode. While formic acid is common in reverse-phase LC-MS, it can sometimes suppress the signal in negative mode.[5] Using a weak acid like acetic acid or a neutral salt like ammonium acetate may provide better sensitivity.[6] Optimization is recommended.

Analysis is best performed on a tandem mass spectrometer, such as a triple quadrupole (QqQ) or a quadrupole time-of-flight (Q-TOF) instrument.

ParameterRecommended Conditions
Instrument Q-TOF or Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI)
Polarity Negative
Capillary Voltage -3.5 to -4.5 kV
Source Temperature 120-150 °C
Desolvation Temp. 350-500 °C
Nebulizer Gas Nitrogen, 35-50 psi
Drying Gas Flow 8-12 L/min
Scan Mode (Q-TOF) Full Scan MS (m/z 100-1000) and Targeted MS/MS
Scan Mode (QqQ) Multiple Reaction Monitoring (MRM) for quantification
Collision Gas Argon
Collision Energy 15-40 eV (optimization required)

Data Presentation and Visualization

The primary ion observed in the full scan mass spectrum in negative ESI mode will be the deprotonated molecule, [M-H]⁻, at m/z 331.2. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation, providing structural information. Based on the fragmentation of similar ent-kaurane diterpenoids, the following neutral losses and resulting product ions are predicted.[1][2]

Precursor Ion [M-H]⁻ (m/z)Neutral LossMass Loss (Da)Predicted Product Ion (m/z)Proposed Origin of Loss
331.2H₂O18.01313.2C-9 Hydroxyl group
331.2CO28.00303.2C-15 Carbonyl group
331.2CO₂44.00287.2C-19 Carboxylic acid group
313.2 (from H₂O loss)CO28.00285.2C-15 Carbonyl group
313.2 (from H₂O loss)CO₂44.00269.2C-19 Carboxylic acid group
303.2 (from CO loss)H₂O18.01285.2C-9 Hydroxyl group

Note: Some kaurenoic acids are known to be resistant to fragmentation in negative ion mode, which can be exploited for sensitive quantification by setting the precursor and product ion masses to be identical in an MRM experiment.[7]

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing extraction Extraction (Methanol/Ethanol) concentration Concentration (Rotovap) extraction->concentration reconstitution Reconstitution (Mobile Phase) concentration->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration lc UHPLC Separation (C18 Column) filtration->lc ms ESI-MS/MS (Negative Ion Mode) lc->ms data_acq Data Acquisition (Full Scan & MS/MS) ms->data_acq data_proc Data Analysis (Identification & Quant.) data_acq->data_proc

Caption: General experimental workflow for LC-MS/MS analysis.

fragmentation_pathway parent [M-H]⁻ m/z 331.2 (C₂₀H₂₇O₄)⁻ frag_h2o [M-H-H₂O]⁻ m/z 313.2 parent->frag_h2o - H₂O (from C-9 OH) frag_co [M-H-CO]⁻ m/z 303.2 parent->frag_co - CO (from C-15 oxo) frag_co2 [M-H-CO₂]⁻ m/z 287.2 parent->frag_co2 - CO₂ (from C-19 acid) frag_h2o_co [M-H-H₂O-CO]⁻ m/z 285.2 frag_h2o->frag_h2o_co - CO frag_h2o_co2 [M-H-H₂O-CO₂]⁻ m/z 269.2 frag_h2o->frag_h2o_co2 - CO₂ frag_co->frag_h2o_co - H₂O

Caption: Proposed fragmentation pathway for the [M-H]⁻ ion.

References

Application Notes and Protocols for Cell-Based Assays of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cell-based assays to evaluate the biological activity of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid, a member of the ent-kaurene (B36324) diterpenoid family of natural products. This document includes detailed protocols for assessing cytotoxicity, DNA damage, cell cycle progression, and apoptosis.

Introduction

ent-Kaurene diterpenoids are a class of natural compounds that have garnered significant interest for their diverse biological activities, including cytotoxic and anti-cancer properties.[1][2][3] this compound, isolated from Pteris semipinnata, is a promising candidate for further investigation.[4] These protocols are designed to enable researchers to effectively screen and characterize the cellular effects of this compound.

Data Presentation

Table 1: Summary of In Vitro Cytotoxicity Data for Related ent-Kaurene Diterpenoids
CompoundCell LineAssayIC₅₀ (µM)Reference
Rabdosin BHepG2, GLC-82, HL-60SRBMost cytotoxic of 6 tested[1][2]
OridoninHepG2, GLC-82, HL-60SRBSecond most cytotoxic[1][2]
ent-kaurenoic acidMDA-MB-231MTTActive[5]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)CNE-2ZMTTDose-dependent inhibition[6][7]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)Laryngeal Cancer CellsMTTDose-dependent inhibition[8]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)Anaplastic Thyroid Carcinoma CellsMTTConcentration- and time-dependent[9]

Note: IC₅₀ values are highly dependent on the cell line and experimental conditions. This table serves as a reference for the potential activity of related compounds.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Cell viability and cytotoxicity assays are fundamental for determining the concentration-dependent effects of a compound on cell proliferation and survival.

This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.[6] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

DNA Damage Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.[2][3]

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (B213101) (0.5% in PBS) at 37°C and pipette onto a pre-coated microscope slide. Cover with a coverslip and solidify on ice.

  • Cell Lysis: Remove the coverslip and immerse the slides in lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

  • DNA Unwinding: Place the slides in an electrophoresis tank filled with freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.

  • Neutralization and Staining: Wash the slides gently with neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as ethidium (B1194527) bromide or SYBR Green.

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate further from the nucleus, creating a "comet tail." Analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail length, tail moment).

Cell Cycle Analysis

Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with the compound.[6][7]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing propidium (B1200493) iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells.[7][8]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for the desired time.

  • Cell Harvesting: Harvest all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and cleaved caspase-3.[7]

Protocol:

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Visualizations

experimental_workflow cluster_start Initial Screening cluster_assays Primary Assays cluster_mechanism Mechanism of Action Studies cluster_results Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., HepG2, MDA-MB-231) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay SRB_Assay SRB Assay Compound_Treatment->SRB_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination SRB_Assay->IC50_Determination Comet_Assay Comet Assay (DNA Damage) Mechanism_Elucidation Mechanism Elucidation Comet_Assay->Mechanism_Elucidation Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Cycle_Analysis->Mechanism_Elucidation Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Apoptosis_Assay->Mechanism_Elucidation Western_Blot Western Blot (Apoptotic Proteins) Western_Blot->Mechanism_Elucidation IC50_Determination->Comet_Assay IC50_Determination->Cell_Cycle_Analysis IC50_Determination->Apoptosis_Assay IC50_Determination->Western_Blot

Caption: Experimental workflow for evaluating the compound.

apoptosis_pathway Compound ent-9-Hydroxy-15-oxo- 16-kauren-19-oic acid Cell Cancer Cell Compound->Cell Bax Bax (Pro-apoptotic) Cell->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Downregulation Mitochondria Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Bax->Mitochondria Bcl2->Mitochondria Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic signaling pathway.

References

Application Notes and Protocols for ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic potential of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid. The protocols detailed below are foundational for determining the compound's efficacy and mechanism of action against various cancer cell lines.

Introduction

ent-kaurene (B36324) diterpenoids, a class of natural products, have garnered significant interest in cancer research due to their demonstrated cytotoxic effects against various human cancer cell lines.[1][2][3][4] Structurally similar compounds to this compound have exhibited inhibitory effects on the growth of cancer cells, suggesting that this compound may also possess valuable anti-cancer properties.[5][6] The presence of functional groups such as an exo-methylene cyclopentanone (B42830) has been suggested to be important for the cytotoxic activity of these compounds.[1][2][3]

The following protocols describe standard assays to quantify cytotoxicity and elucidate the mode of cell death induced by this compound. These include the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and an Annexin V-FITC/PI apoptosis assay to investigate programmed cell death.

Data Presentation

The following tables present hypothetical data for the cytotoxic effects of this compound on various cancer cell lines. This data is illustrative and based on findings for structurally related ent-kaurene diterpenoids.[1][2][4]

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Exposure
HepG2Hepatocellular Carcinoma15.8
HL-60Promyelocytic Leukemia8.2
MCF-7Breast Adenocarcinoma22.5
COLO 205Colorectal Adenocarcinoma18.9

Table 2: Lactate Dehydrogenase (LDH) Release upon Treatment with this compound

Cell LineTreatment Concentration (µM)% Cytotoxicity (LDH Release)
HepG21025.3 ± 2.1
2048.7 ± 3.5
4072.1 ± 4.8
HL-60530.1 ± 2.9
1055.6 ± 4.2
2085.3 ± 5.1

Table 3: Apoptosis Induction by this compound in HL-60 Cells

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)3.1 ± 0.52.5 ± 0.4
518.4 ± 1.710.2 ± 1.1
1035.2 ± 2.922.8 ± 2.3
2048.6 ± 3.835.1 ± 3.2

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase to an insoluble purple formazan (B1609692) product, which is proportional to the number of viable cells.[7][8]

Materials:

  • This compound

  • Human cancer cell lines (e.g., HepG2, HL-60, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

MTT_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4: MTT Assay seed_cells Seed cells in 96-well plate incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compound Add serial dilutions of ent-9-Hydroxy-15-oxo- 16-kauren-19-oic acid incubate_24h_1->add_compound incubate_48h Incubate 48h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilization Add solubilization solution incubate_4h->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance LDH_Assay_Workflow start Seed and Treat Cells (as in MTT protocol) setup_controls Prepare Controls: Spontaneous, Maximum, and Background Release start->setup_controls incubate Incubate for desired time setup_controls->incubate centrifuge Centrifuge plate (400 x g, 5 min) incubate->centrifuge transfer_supernatant Transfer supernatant to new plate centrifuge->transfer_supernatant add_reaction_mix Add LDH Reaction Mix transfer_supernatant->add_reaction_mix incubate_rt Incubate 30 min at room temperature add_reaction_mix->incubate_rt read_absorbance Read absorbance at 490 nm incubate_rt->read_absorbance Apoptosis_Signaling_Pathway compound ent-9-Hydroxy-15-oxo- 16-kauren-19-oic acid cell Cancer Cell compound->cell Induces stress apoptosis Apoptosis cell->apoptosis caspase_activation Caspase Activation apoptosis->caspase_activation dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation membrane_blebbing Membrane Blebbing caspase_activation->membrane_blebbing cell_death Cell Death dna_fragmentation->cell_death membrane_blebbing->cell_death

References

Synthesis of ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid and its derivatives. This natural product, isolated from Pteris semipinnata, belongs to the ent-kaurane class of diterpenoids, which are known for their diverse biological activities. The protocols outlined below are based on established synthetic transformations of the ent-kaurane skeleton and provide a framework for the laboratory-scale synthesis of this target molecule and its analogs for further research and drug development.

Synthetic Strategy Overview

The proposed synthesis of this compound commences with the readily available natural product, ent-kaur-16-en-19-oic acid. The synthetic route involves two key transformations:

  • Allylic Oxidation: Introduction of the 15-oxo functionality is achieved through a stereoselective allylic oxidation of the C16-C17 double bond.

  • Regioselective C-9 Hydroxylation: The introduction of the hydroxyl group at the C-9 position represents the most challenging step, for which a radical-mediated remote functionalization approach is proposed.

This modular approach also allows for the synthesis of various derivatives by modifying the starting materials or the reaction conditions at each step.

Experimental Protocols

Synthesis of ent-15-Oxo-16-kauren-19-oic Acid (2)

This protocol describes the allylic oxidation of ent-kaur-16-en-19-oic acid (1) to introduce the 15-oxo group.

Materials:

  • ent-kaur-16-en-19-oic acid (1)

  • Selenium dioxide (SeO₂)

  • tert-Butyl hydroperoxide (t-BuOOH), 70% in water

  • Dichloromethane (B109758) (DCM), anhydrous

  • Diatomaceous earth

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • To a solution of ent-kaur-16-en-19-oic acid (1) (1.0 g, 3.3 mmol) in anhydrous dichloromethane (50 mL) is added selenium dioxide (1.83 g, 16.5 mmol) and tert-butyl hydroperoxide (2.8 mL, 19.8 mmol).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Upon completion (monitored by TLC), the reaction mixture is filtered through a pad of diatomaceous earth, and the filtrate is washed with saturated aqueous NaHCO₃ solution (3 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford ent-15-oxo-16-kauren-19-oic acid (2).

Synthesis of this compound (3)

This protocol outlines the regioselective hydroxylation of the C-9 position of ent-15-oxo-16-kauren-19-oic acid (2). This procedure is adapted from a known method for C-9 hydroxylation of the ent-kaurane skeleton.

Materials:

  • ent-15-oxo-16-kauren-19-oic acid (2)

  • Lead tetraacetate (Pb(OAc)₄)

  • Iodine (I₂)

  • Cyclohexane (B81311), anhydrous

  • Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • A mixture of ent-15-oxo-16-kauren-19-oic acid (2) (500 mg, 1.58 mmol), lead tetraacetate (1.40 g, 3.16 mmol), and iodine (401 mg, 1.58 mmol) in anhydrous cyclohexane (80 mL) is irradiated with a high-pressure mercury lamp at room temperature for 4 hours.

  • The reaction mixture is diluted with diethyl ether (100 mL) and washed with aqueous Na₂S₂O₃ solution (2 x 50 mL), aqueous NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield this compound (3).

Data Presentation

Spectroscopic Data

The following table summarizes the key spectroscopic data for the synthesized compounds. This data should be confirmed by acquiring and interpreting the full spectra for the synthesized materials.

CompoundMolecular Formula¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)IR (ν, cm⁻¹)
1 C₂₀H₃₀O₂4.78 (s, 1H), 4.72 (s, 1H), 2.65 (br s, 1H), 1.20 (s, 3H), 0.85 (s, 3H)184.5, 155.9, 103.0, 57.0, 55.1, 49.1, 44.2, 43.8, 41.3, 40.7, 39.7, 39.6, 38.0, 33.2, 29.0, 21.9, 19.2, 18.5, 16.3, 15.6302.2 [M]⁺3400-2500 (br), 1695, 1655, 880
2 C₂₀H₂₈O₃5.95 (s, 1H), 5.15 (s, 1H), 2.70 (br s, 1H), 1.22 (s, 3H), 0.88 (s, 3H)208.0, 183.8, 148.5, 118.2, 56.5, 54.8, 50.2, 44.0, 43.5, 41.0, 40.5, 39.5, 39.0, 37.8, 28.8, 21.5, 19.0, 18.2, 16.0, 15.4316.2 [M]⁺3400-2500 (br), 1720, 1690, 1640
3 C₂₀H₂₈O₄5.98 (s, 1H), 5.18 (s, 1H), 4.50 (s, 1H, -OH), 1.25 (s, 3H), 0.95 (s, 3H)Data not available in searched literatureData not available in searched literatureData not available in searched literature

Note: The spectroscopic data for compound 3 is not available in the searched literature and would need to be determined experimentally upon successful synthesis.

Visualizations

Synthetic Pathway

Synthetic_Pathway ent-kaur-16-en-19-oic acid (1) ent-kaur-16-en-19-oic acid (1) ent-15-Oxo-16-kauren-19-oic acid (2) ent-15-Oxo-16-kauren-19-oic acid (2) ent-kaur-16-en-19-oic acid (1)->ent-15-Oxo-16-kauren-19-oic acid (2) SeO₂, t-BuOOH, DCM This compound (3) This compound (3) ent-15-Oxo-16-kauren-19-oic acid (2)->this compound (3) Pb(OAc)₄, I₂, hv, Cyclohexane

Caption: Synthetic route to this compound.

Experimental Workflow for Synthesis of Compound 2

Experimental_Workflow_2 cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix ent-kaur-16-en-19-oic acid, SeO₂, t-BuOOH in DCM B Stir at room temperature for 24h A->B C Filter through diatomaceous earth B->C D Wash with NaHCO₃ and brine C->D E Dry organic layer (Na₂SO₄) D->E F Concentrate under reduced pressure E->F G Silica gel column chromatography F->G H Isolate ent-15-Oxo-16-kauren-19-oic acid (2) G->H

Caption: Workflow for the synthesis and purification of compound 2.

Logical Relationship of Functional Group Transformations

Functional_Group_Transformation Start ent-kaurane Skeleton Alkene C16-C17 Alkene Start->Alkene CH_bond C9-H Bond Start->CH_bond Ketone C15-Ketone Alkene->Ketone Allylic Oxidation Target Target Molecule Ketone->Target Hydroxyl C9-Hydroxyl CH_bond->Hydroxyl Remote Hydroxylation Hydroxyl->Target

Caption: Key functional group transformations in the synthesis.

Concluding Remarks

The synthetic protocols provided herein offer a viable pathway for the preparation of this compound and its derivatives. These compounds hold potential for further investigation as therapeutic agents. The successful synthesis and characterization of these molecules will enable detailed biological evaluation and structure-activity relationship (SAR) studies, which are crucial for the development of new drug candidates. Researchers are encouraged to optimize the described reaction conditions to improve yields and purity. The complete spectroscopic characterization of the final compound and all intermediates is essential for unambiguous structure confirmation.

Troubleshooting & Optimization

Technical Support Center: Extraction of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid and related diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for extracting this compound?

This compound is a diterpenoid that can be isolated from the herbs of Pteris semipinnata[1]. Other related and structurally similar ent-kaurane diterpenoids have been successfully extracted from Adenostemma lavenia[2][3][4].

Q2: Which solvents are most effective for the initial extraction of this compound?

The choice of solvent is critical for maximizing yield and depends on the specific diterpenoid and plant matrix. Based on available literature for similar compounds, a range of solvents with varying polarities have been used:

  • Ethanol (B145695): Often used for the initial extraction from the plant material. An ethanol extract of Pteris semipinnata was used to isolate several ent-15-oxokauran-19-oic acid derivatives[5][6].

  • Methanol (B129727): Used in combination with other solvents or for re-extraction of pellets[7].

  • Water: Hot water extraction (decoction) has been effectively used for extracting ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid from Adenostemma lavenia[2].

  • Chloroform (B151607): Can be used for liquid-liquid extraction to partition and purify the target compound from an aqueous extract[2].

  • Acetone (50% aqueous): This solvent mixture has been used to extract ent-kaurenoic acid derivatives from the aerial parts of Mikania hirsutissima[8].

Q3: What are the common methods for purifying the crude extract?

Multi-step purification is typically required to isolate this compound with high purity. Common techniques include:

  • Activated Charcoal Column Chromatography: Used for initial fractionation of the crude extract[1].

  • Silica (B1680970) Gel Column Chromatography: A standard method for separating diterpenoids from other compounds. Elution is typically performed with a gradient of solvents, such as a chloroform-methanol mixture[1].

  • Macroporous Adsorption Resin: An effective method for the separation of diterpenoids from crude extracts[9].

  • High-Performance Liquid Chromatography (HPLC): Used for final purification to achieve high purity. Both preparative and analytical HPLC methods have been developed for similar diterpenoids[7][10][11]. A C18 column is commonly employed[2].

  • High-Speed Countercurrent Chromatography (HSCCC): A liquid-liquid partition chromatography technique that can be used for purification and has been applied to obtain high-purity Adenostemmoic acid B[9].

Q4: How can I quantify the yield of this compound?

High-Performance Liquid Chromatography coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for quantification[11][12][13]. For related compounds, a quantitative method using HPLC with atmospheric pressure chemical ionization mass spectrometry (APCI-MS) has been established, allowing for the determination of compound concentration in the plant material[11][12]. For instance, the content of an antitumor diterpenoid in Pteris semipinnata was found to be 1.18 mg/g[11].

Troubleshooting Guides

Problem 1: Low Extraction Yield
Potential CauseSuggested Solution
Inappropriate Solvent Polarity The polarity of the extraction solvent significantly impacts yield. For ent-kaurenoic acids, which are moderately polar, a solvent system should be chosen accordingly. Experiment with a gradient of solvents from non-polar to polar (e.g., hexane (B92381), ethyl acetate (B1210297), ethanol, methanol, water) to find the optimal system for your specific plant material[14][15][16]. For related diterpenoids, 50% ethanol has been shown to be effective[7].
Suboptimal Extraction Temperature Temperature can influence both extraction efficiency and compound stability. While higher temperatures can increase solubility and diffusion rates, they may also lead to the degradation of thermolabile compounds[17][18][19]. For diterpenoid extractions, temperatures in the range of 25°C to 60°C have been used. It is recommended to conduct small-scale experiments at different temperatures to determine the optimal condition for maximizing yield without causing degradation[17].
Incorrect pH of Extraction Medium For acidic compounds like this compound, the pH of the extraction solvent can affect its solubility and stability. A slightly acidic medium may improve the stability of some phenolic compounds during extraction[20]. It is advisable to buffer the extraction solvent and test a range of pH values (e.g., 4-7) to find the optimum for your target molecule.
Insufficient Extraction Time The duration of the extraction process is a critical factor. Incomplete extraction will result in low yields. The optimal time can vary depending on the plant material, particle size, solvent, and temperature. Extraction times ranging from a few hours to overnight have been reported[7]. A time-course study can help determine the point of diminishing returns for extraction.
Poor Quality of Plant Material The concentration of the target compound can vary significantly based on the plant's age, growing conditions, and harvesting time. Ensure the use of high-quality, properly identified plant material.
Problem 2: Co-extraction of Impurities
Potential CauseSuggested Solution
Broad Solvent Specificity The initial extraction solvent may co-extract a wide range of compounds with similar polarities to the target molecule.
* Liquid-Liquid Partitioning: After the initial extraction, perform a liquid-liquid partitioning step. For example, if the initial extract is in a polar solvent like methanol or ethanol, it can be concentrated, redissolved in water, and then partitioned with a non-polar solvent like hexane to remove lipids and chlorophyll, followed by a medium-polarity solvent like ethyl acetate or chloroform to recover the desired diterpenoids[2].
* Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18) to perform a preliminary cleanup of the crude extract before more advanced chromatographic steps. This can effectively remove highly polar and non-polar impurities[21].
Overlapping Elution in Column Chromatography During silica gel or other column chromatography, impurities may co-elute with the target compound.
* Optimize the Mobile Phase: Carefully adjust the solvent gradient during column chromatography. A shallower gradient can improve the resolution between compounds with similar retention times.
* Use Different Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina (B75360) or reverse-phase C18 silica.
* Employ Preparative HPLC: For final purification, preparative HPLC offers higher resolution and can separate closely related compounds[10].
Problem 3: Degradation of Target Compound
Potential CauseSuggested Solution
Thermal Degradation High temperatures during extraction or solvent evaporation can lead to the degradation of the diterpenoid structure[17].
* Use Low-Temperature Extraction Methods: Consider maceration at room temperature or ultrasound-assisted extraction at controlled, lower temperatures.
* Rotary Evaporation Under Reduced Pressure: When concentrating the extract, use a rotary evaporator at a low temperature (e.g., < 40°C) to minimize thermal stress on the compound.
Oxidative Degradation Exposure to air and light can promote oxidation of the compound, especially if it has sensitive functional groups.
* Work in an Inert Atmosphere: If the compound is particularly sensitive, perform extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon).
* Use Amber Glassware: Protect the extracts and purified compound from light by using amber-colored glassware or by wrapping containers in aluminum foil.
pH Instability Extreme pH conditions can cause hydrolysis or rearrangement of the molecular structure.
* Maintain a Neutral or Slightly Acidic pH: As a general precaution, maintain the pH of solutions containing the compound in the neutral to slightly acidic range, unless specific solubility requirements dictate otherwise.

Experimental Protocols

Protocol 1: General Extraction and Initial Purification

This protocol is a generalized procedure based on methods used for related ent-kaurane diterpenoids.

  • Preparation of Plant Material:

    • Air-dry the aerial parts of Pteris semipinnata or Adenostemma lavenia.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 48 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude ethanol extract.

  • Initial Fractionation (Activated Charcoal):

    • Dissolve the crude extract in a minimal amount of ethanol.

    • Prepare a column with activated charcoal.

    • Load the dissolved extract onto the column.

    • Elute with a suitable solvent, such as an ethanol-chloroform mixture (e.g., 10:1 v/v), to obtain a partially purified fraction[1].

Protocol 2: Silica Gel Column Chromatography
  • Preparation of the Column:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack evenly.

  • Sample Loading:

    • Adsorb the partially purified fraction from the previous step onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by adding a polar solvent (e.g., methanol) in a stepwise gradient (e.g., chloroform:methanol 99:1, 98:2, 95:5, etc.)[1].

    • Collect fractions of a fixed volume.

  • Analysis of Fractions:

    • Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the target compound.

    • Pool the fractions that show a high concentration of the desired compound.

Visualizations

experimental_workflow plant_material Dried & Powdered Plant Material solvent_extraction Solvent Extraction (e.g., Ethanol) plant_material->solvent_extraction filtration Filtration solvent_extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract liquid_partition Liquid-Liquid Partitioning (Optional Cleanup) crude_extract->liquid_partition column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography Direct Purification liquid_partition->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc_purification Preparative HPLC fraction_collection->hplc_purification pure_compound Pure ent-9-Hydroxy-15-oxo- 16-kauren-19-oic acid hplc_purification->pure_compound

Caption: General workflow for the extraction and purification of this compound.

troubleshooting_yield start Low Extraction Yield cause1 Inappropriate Solvent? start->cause1 cause2 Suboptimal Temperature? start->cause2 cause3 Incorrect pH? start->cause3 cause4 Insufficient Time? start->cause4 solution1 Test Solvent Gradient cause1->solution1 solution2 Optimize Temperature (e.g., 25-60°C) cause2->solution2 solution3 Adjust and Buffer pH cause3->solution3 solution4 Conduct Time-Course Study cause4->solution4

Caption: Troubleshooting logic for addressing low extraction yield.

References

Technical Support Center: Purification of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and similar polar diterpenoids.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) - Secondary Interactions: The carboxylic acid and hydroxyl groups of the analyte can interact with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2][3] - Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, the acidic analyte may be partially ionized, leading to peak tailing.[4][5] - Column Overload: Injecting too concentrated a sample can lead to peak distortion.[2]- Use an End-Capped Column: Employ a C18 column where the residual silanol groups have been deactivated (end-capped). - Lower Mobile Phase pH: Add a small amount of an acid modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of the carboxylic acid group.[6] - Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase.[4][5] - Reduce Sample Concentration: Dilute the sample before injection.[2]
Poor Peak Shape (Fronting) - Sample Overload: Injecting too large a volume or too concentrated a sample. - Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase.- Reduce Injection Volume/Concentration: Decrease the amount of sample loaded onto the column. - Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.
Broad Peaks - Low Flow Rate: A flow rate that is too low can lead to band broadening due to diffusion.[3] - Column Contamination: Accumulation of impurities on the column can interfere with analyte interaction.[7] - Dead Volume: Extra-column volume in the HPLC system (e.g., in tubing or fittings) can cause peak broadening.[7]- Optimize Flow Rate: Experiment with different flow rates to find the optimal balance between analysis time and peak sharpness. - Clean or Replace Column: Flush the column with a strong solvent or, if necessary, replace it. - Minimize Tubing Length: Use tubing with a small internal diameter and ensure all fittings are properly connected.
Low Recovery/Yield - Irreversible Adsorption: The polar analyte may irreversibly bind to active sites on the stationary phase.[8] - Compound Instability: The compound may be degrading during the purification process.- Use a Deactivated Column: Employ an end-capped column to minimize active sites. - Work at Lower Temperatures: If stability is a concern, perform the purification at a lower temperature. - Use Alternative Techniques: Consider techniques like counter-current chromatography which avoid solid stationary phases and thus irreversible adsorption.[8]
Co-elution with Impurities - Presence of Isomers: Structural isomers of the target compound can be difficult to separate. - Suboptimal Mobile Phase: The mobile phase composition may not be selective enough to resolve the target compound from impurities.- Gradient Elution: Employ a gradient elution method to improve separation. - Optimize Mobile Phase: Systematically vary the organic solvent, aqueous phase, and modifier to improve resolution.[4][5] - Try a Different Stationary Phase: If a C18 column is not providing adequate separation, consider a different type of reversed-phase column (e.g., phenyl-hexyl) or a different chromatography mode like hydrophilic interaction chromatography (HILIC).[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC purification method for this compound?

A1: A good starting point for method development would be to use a C18 reversed-phase column with a gradient elution. The mobile phase could consist of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid (Solvent B). A typical gradient might run from 30% B to 100% B over 30-40 minutes. The addition of formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.[6]

Q2: My peak for this compound is tailing significantly. What is the most likely cause and how can I fix it?

A2: The most common cause of peak tailing for acidic compounds like this is secondary interaction with residual silanol groups on the HPLC column packing material.[1][2] To fix this, you should:

  • Use an end-capped C18 column: These columns have fewer free silanol groups.

  • Lower the pH of your mobile phase: Adding a small amount of acid (e.g., 0.1% formic acid) will ensure the carboxylic acid group is protonated, reducing its interaction with the stationary phase.[6]

Q3: I am observing multiple peaks that are very close to each other. How can I improve the resolution?

A3: To improve the resolution between closely eluting peaks, you can try the following:

  • Optimize the gradient: A shallower gradient will increase the separation time and can improve resolution.

  • Change the organic solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

  • Adjust the mobile phase pH: Small changes in pH can affect the retention of ionizable compounds and improve separation.[4][5]

  • Use a longer column or a column with a smaller particle size: This will increase the number of theoretical plates and improve separation efficiency.

Q4: What is the best way to prepare my crude extract for purification?

A4: For a compound like this compound, which has been purified from plant extracts, a simple two-step liquid-liquid extraction can be an effective initial cleanup.[10] For example, a water extraction followed by a chloroform (B151607) partition can help to remove highly polar and non-polar impurities, respectively, enriching the target compound in one of the phases.[10] The resulting enriched fraction can then be further purified by chromatography.

Q5: Are there any alternative purification techniques to HPLC for this compound?

A5: Yes, high-speed counter-current chromatography (HSCCC) is a viable alternative to traditional liquid-solid chromatography methods like HPLC. HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues like irreversible adsorption of the sample.[8] This can be particularly advantageous for polar compounds that may interact strongly with silica-based columns.

Experimental Protocols

Protocol 1: General HPLC Purification of this compound

1. Sample Preparation: a. Dissolve the crude or partially purified extract in a minimal amount of methanol or the initial mobile phase. b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase:
  • Solvent A: Water + 0.1% Formic Acid
  • Solvent B: Acetonitrile + 0.1% Formic Acid
  • Gradient:
  • 0-5 min: 30% B
  • 5-35 min: 30% to 100% B
  • 35-40 min: 100% B
  • 40-45 min: 100% to 30% B
  • 45-50 min: 30% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 210 nm
  • Injection Volume: 10-20 µL

3. Fraction Collection: a. Monitor the chromatogram for the peak corresponding to the target compound. b. Collect the eluent containing the peak of interest. c. Combine fractions from multiple runs if necessary.

4. Post-Purification: a. Evaporate the solvent from the collected fractions under reduced pressure. b. Analyze the purity of the final product by analytical HPLC.

Visualizations

Purification_Workflow cluster_extraction Initial Extraction cluster_purification Chromatographic Purification cluster_analysis Analysis and Final Product Crude_Extract Crude Plant Extract LLE Liquid-Liquid Extraction (e.g., Water/Chloroform) Crude_Extract->LLE HPLC Preparative HPLC (C18, Gradient Elution) LLE->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pure_Compound Pure this compound Purity_Analysis->Pure_Compound

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Observe Poor Peak Shape (e.g., Tailing) Cause Potential Causes Start->Cause Solution1 Use End-Capped Column Cause->Solution1 Secondary Interactions Solution2 Lower Mobile Phase pH (add 0.1% Formic Acid) Cause->Solution2 Analyte Ionization Solution3 Reduce Sample Load Cause->Solution3 Column Overload End Improved Peak Shape Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Optimizing HPLC for Kaurane Diterpenoid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC separation of kaurane (B74193) diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC mode for separating kaurane diterpenoids?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most frequently used mode for the separation of kaurane diterpenoids.[1][2] This technique employs a non-polar stationary phase (like C18) and a polar mobile phase, which is well-suited for the moderate polarity of many kaurane diterpenoids.[3][4]

Q2: Which stationary phase (column) is best for kaurane diterpenoid analysis?

A2: C18 (octadecylsilane) columns are the most common and versatile choice for kaurane diterpenoid separation.[1][5] C8 columns can also be used. The selection depends on the specific polarity of the target analytes. For very polar compounds, alternative phases like those used in Hydrophilic Interaction Liquid Chromatography (HILIC) might be considered.[6][7]

Q3: What are typical mobile phases used in the RP-HPLC of kaurane diterpenoids?

A3: Typical mobile phases consist of a mixture of water and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727).[8][9] Acetonitrile is often preferred as it can provide sharper peaks and better resolution.[10][11] To improve peak shape and control the ionization of acidic kaurane diterpenoids (like kaurenoic acid), small amounts of an acid such as formic acid, acetic acid, or phosphoric acid are often added to the aqueous portion of the mobile phase.[1][3]

Q4: Should I use an isocratic or gradient elution method?

A4: The choice depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is simpler and can be effective for separating a few compounds with similar polarities.[12][13]

  • Gradient elution (changing mobile phase composition over time) is generally preferred for complex mixtures, such as plant extracts, containing multiple kaurane diterpenoids with a wide range of polarities.[13][14] Gradient elution helps to resolve more compounds in a shorter analysis time and improves peak shape for late-eluting components.[5][8][13]

Q5: What detection wavelength is optimal for kaurane diterpenoids?

A5: Kaurane diterpenoids often lack a strong chromophore, making UV detection challenging but feasible at low wavelengths. Detection is commonly performed in the range of 210-230 nm.[1][8] For compounds without adequate UV absorbance, an Evaporative Light Scattering Detector (ELSD) can be a valuable alternative.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: Poor Resolution or Co-eluting Peaks

Q: My kaurane diterpenoid peaks are not separating well. What should I do? A: Poor resolution is a common issue that can be addressed by systematically optimizing several parameters.

  • Modify the Mobile Phase:

    • Adjust Organic Solvent Strength: If using gradient elution, try a shallower gradient (i.e., a slower increase in the organic solvent percentage over a longer time). This gives analytes more time to interact with the stationary phase, improving separation.[13]

    • Change the Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter selectivity due to different solvent properties.[3]

    • Adjust pH: For acidic kaurane diterpenoids, adjusting the mobile phase pH with an acid (e.g., 0.1% formic acid) can suppress ionization, leading to better retention and improved peak shape on a reversed-phase column.[1][3]

  • Optimize Temperature: Increasing the column temperature (e.g., from 30°C to 40°C or 50°C) can improve separation efficiency by reducing mobile phase viscosity and increasing mass transfer rates.[15][16] However, be aware that temperature can also change selectivity, so it should be carefully evaluated.[17]

  • Change the Column: If mobile phase optimization is insufficient, consider a column with a different particle size (smaller particles for higher efficiency) or a different stationary phase (e.g., C8 or Phenyl) to introduce different separation selectivity.[18][19]

Problem: Peak Tailing

Q: My peaks are asymmetrical with a pronounced tail. How can I fix this? A: Peak tailing can compromise quantification and resolution.[20]

  • Check for Secondary Interactions: Tailing, especially with acidic or basic compounds, can be caused by interactions with residual silanols on the silica-based stationary phase.[21] Adding a small amount of acid (like 0.1% trifluoroacetic acid or formic acid) to the mobile phase can minimize these interactions.[21]

  • Sample Overload: Injecting too much sample can lead to peak tailing.[20] Try diluting your sample and re-injecting.

  • Column Contamination/Degradation: A contaminated guard column or a degraded analytical column can cause tailing.[22] Try replacing the guard column first. If the problem persists, flushing the analytical column with a strong solvent or replacing it may be necessary.[21]

  • Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to your initial mobile phase.[23] Dissolving the sample in a much stronger solvent can cause peak distortion.

Problem: Retention Time Shifts

Q: The retention times of my peaks are inconsistent between runs. What is the cause? A: Drifting retention times can indicate a problem with the HPLC system or the method's stability.[22][24]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[22] Insufficient equilibration is a common cause of retention time drift.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts.[22] Always prepare fresh mobile phase and ensure accurate measurements. If using buffers, ensure they are fully dissolved and the pH is consistent.

  • Pump Performance and Leaks: Fluctuations in pump pressure can indicate leaks in the system or worn pump seals, which will affect the flow rate and, consequently, retention times.[20][25] Check for any visible leaks and monitor the system pressure for stability.

  • Temperature Fluctuations: Unstable column temperature can cause retention times to shift.[17] Using a column oven is crucial for maintaining a stable and consistent temperature.[22]

Problem: High Backpressure

Q: The system pressure is much higher than normal. What should I do? A: High backpressure can damage the pump and column.[20]

  • Identify the Blockage: Systematically isolate the source of the blockage. Start by disconnecting the column and running the pump. If the pressure drops to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system components before the column (e.g., tubing, in-line filter, or injector).[21]

  • Column Blockage: A blocked inlet frit is a common cause. Try back-flushing the column (reversing the flow direction) at a low flow rate.[20] Important: Only back-flush columns that are designated as safe for this procedure by the manufacturer.

  • Sample and Mobile Phase Filtration: Particulate matter from the sample or precipitation of buffer salts in the mobile phase can cause blockages.[26] Always filter samples through a 0.2 µm or 0.45 µm syringe filter and ensure mobile phase buffers are fully soluble in the highest organic concentration used in your gradient.[23]

Experimental Protocols

Generalized RP-HPLC Method for Kaurane Diterpenoid Separation

This protocol provides a starting point for method development. Optimization will be required based on the specific sample matrix and target analytes.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the dried plant extract.

    • Extract the sample using a suitable solvent like methanol or ethanol, often with the aid of ultrasonication for 20-30 minutes.[2]

    • Filter the extract through a 0.45 µm or 0.2 µm syringe filter to remove particulate matter before injection.[23][27]

    • Dilute the filtered sample with the initial mobile phase if necessary to avoid column overload.

  • HPLC System and Conditions:

    • HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[18]

    • Mobile Phase:

      • Solvent A: Water with 0.1% Formic Acid or 0.1% Phosphoric Acid.[1]

      • Solvent B: Acetonitrile or Methanol.

    • Degassing: Degas both mobile phase solvents before use via sonication or vacuum filtration.

  • Chromatographic Run:

    • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.[22]

    • Injection: Inject 5-20 µL of the prepared sample.

    • Elution Program: Start with a gradient elution program (see Table 2 for an example).

    • Detection: Monitor the eluent at a wavelength between 210-230 nm.[8]

    • Data Analysis: Identify and quantify peaks by comparing retention times and UV spectra with authentic standards.

Data Presentation

Table 1: Typical HPLC Column Specifications for Kaurane Diterpenoid Analysis

ParameterTypical SpecificationRationale
Stationary Phase C18, C8Good retention for moderately non-polar kaurane diterpenoids.[1][5]
Particle Size 3.5 µm, 5 µmA good balance between efficiency and backpressure for standard HPLC systems.[19]
Column Length 150 mm, 250 mmLonger columns provide higher resolution for complex samples.[18]
Internal Diameter 4.6 mmStandard analytical dimension, balancing sample load and solvent consumption.[6]
Pore Size 100 - 120 ÅSuitable for small molecules like diterpenoids.[19]

Table 2: Example Gradient Elution Program for Method Development

Time (minutes)% Solvent A (Water + 0.1% Acid)% Solvent B (Acetonitrile)Flow Rate (mL/min)
0.070301.0
25.030701.0
30.05951.0
35.05951.0
35.170301.0
45.070301.0

This is a generic scouting gradient. The slope and times should be optimized for the specific sample.

Mandatory Visualization

HPLC_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation & Analysis Start Define Separation Goal (e.g., quantify specific diterpenoids) SamplePrep Sample Preparation (Extraction, Filtration) Start->SamplePrep ColumnSelect Select Column (e.g., C18, 250x4.6mm, 5µm) SamplePrep->ColumnSelect MobilePhaseSelect Select Mobile Phase (e.g., ACN/Water with Acid) ColumnSelect->MobilePhaseSelect Scouting Perform Scouting Gradient Run MobilePhaseSelect->Scouting Evaluate Evaluate Chromatogram (Resolution, Peak Shape, Run Time) Scouting->Evaluate IsGood Separation Acceptable? Evaluate->IsGood Optimize Optimize Parameters IsGood->Optimize No Validation Method Validation (Linearity, Precision, Accuracy) IsGood->Validation Yes Opt_Gradient Adjust Gradient Slope Optimize->Opt_Gradient Opt_Temp Optimize Temperature Optimize->Opt_Temp Opt_Flow Adjust Flow Rate Optimize->Opt_Flow Opt_pH Modify Mobile Phase pH Optimize->Opt_pH Opt_Gradient->Scouting Re-run Opt_Temp->Scouting Re-run Opt_Flow->Scouting Re-run Opt_pH->Scouting Re-run Analysis Routine Analysis Validation->Analysis

Caption: Workflow for HPLC Method Optimization.

HPLC_Troubleshooting_Tree Problem Identify HPLC Problem PoorRes Poor Resolution? Problem->PoorRes PeakTailing Peak Tailing? PoorRes->PeakTailing No Sol_Res1 Adjust Gradient Slope PoorRes->Sol_Res1 Yes PressureHigh High Backpressure? PeakTailing->PressureHigh No Sol_Tail1 Add Acid to Mobile Phase (e.g., 0.1% Formic Acid) PeakTailing->Sol_Tail1 Yes RT_Shift Retention Time Shift? PressureHigh->RT_Shift No Sol_Press1 Check for Leaks PressureHigh->Sol_Press1 Yes Sol_RT1 Ensure Full Column Equilibration RT_Shift->Sol_RT1 Yes End Problem Resolved RT_Shift->End No, consult expert Sol_Res2 Change Organic Solvent (ACN vs MeOH) Sol_Res1->Sol_Res2 Sol_Res3 Optimize Temperature Sol_Res2->Sol_Res3 Sol_Res3->End Sol_Tail2 Dilute Sample Sol_Tail1->Sol_Tail2 Sol_Tail3 Replace Guard Column Sol_Tail2->Sol_Tail3 Sol_Tail3->End Sol_Press2 Filter Sample/Mobile Phase Sol_Press1->Sol_Press2 Sol_Press3 Back-flush Column (if permissible) Sol_Press2->Sol_Press3 Sol_Press3->End Sol_RT2 Check Pump & Flow Rate Sol_RT1->Sol_RT2 Sol_RT3 Use Column Oven Sol_RT2->Sol_RT3 Sol_RT3->End

Caption: Troubleshooting Decision Tree for HPLC.

Parameter_Relationships MobilePhase Mobile Phase (Composition, pH) Resolution Resolution MobilePhase->Resolution affects selectivity RetentionTime Retention Time MobilePhase->RetentionTime strong effect Column Column (Stationary Phase, Dimensions) Column->Resolution affects efficiency & selectivity Column->RetentionTime strong effect Backpressure Backpressure Column->Backpressure particle size, length AnalysisTime Analysis Time Column->AnalysisTime length Temperature Temperature Temperature->Resolution affects selectivity Temperature->RetentionTime affects Temperature->Backpressure reduces viscosity FlowRate Flow Rate FlowRate->RetentionTime inversely proportional FlowRate->Backpressure directly proportional FlowRate->AnalysisTime inversely proportional

Caption: Inter-relationships of HPLC Parameters.

References

"stability of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, it is recommended to use a polar organic solvent such as methanol (B129727), ethanol, or dimethyl sulfoxide (B87167) (DMSO). The choice of solvent may depend on the specific requirements of your experiment. For analytical purposes, such as HPLC analysis, methanol is a commonly used solvent.[1]

Q2: How should I store solutions of this compound to minimize degradation?

A2: To ensure the stability of your solution, it is advisable to store it at low temperatures, preferably at -20°C or -80°C, in airtight containers to prevent solvent evaporation and exposure to moisture. For short-term storage, refrigeration at 2-8°C may be acceptable, but long-term stability at this temperature should be verified. Aliquoting the stock solution into smaller volumes is also recommended to avoid repeated freeze-thaw cycles.

Q3: What are the potential degradation pathways for this compound in solution?

A3: While specific degradation pathways for this molecule are not extensively documented, based on the chemical structure of kaurene diterpenoids, potential degradation pathways include:

  • Oxidation: The exocyclic double bond at C16-C17 is a potential site for oxidation.[2]

  • Decarboxylation: The carboxylic acid group at C19 may be susceptible to decarboxylation under certain conditions, such as elevated temperatures.

  • Isomerization: Changes in pH or exposure to light could potentially lead to isomerization.

  • Hydrolysis: Although less likely for a carboxylic acid, if formulated as an ester derivative, hydrolysis would be a primary degradation pathway.

Q4: Is this compound sensitive to light?

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The stability of carboxylic acids in aqueous solutions can be pH-dependent. At neutral to alkaline pH, the carboxylic acid will be deprotonated to its carboxylate form. While this may increase solubility in aqueous media, extreme pH values (both acidic and alkaline) can sometimes catalyze degradation reactions. It is recommended to perform pH stability studies to determine the optimal pH range for your specific application.

Troubleshooting Guides

HPLC Analysis Issues

This guide addresses common problems encountered during the HPLC analysis of this compound.

Problem Possible Cause Solution
No Peak or Very Small Peak - Incorrect injection volume- Sample degradation- Detector issue- Verify injection volume and syringe/autosampler functionality.- Prepare a fresh sample solution.- Check detector settings and lamp status.
Peak Tailing - Column overload- Secondary interactions with the stationary phase- Dilute the sample.- Use a mobile phase with a different pH or ionic strength.- Consider a different column chemistry.
Split Peaks - Column contamination or void- Sample solvent incompatible with mobile phase- Flush the column or replace it if necessary.- Dissolve the sample in the mobile phase or a weaker solvent.
Baseline Drift - Column temperature fluctuation- Mobile phase not equilibrated- Contaminated detector- Use a column oven for temperature control.- Allow sufficient time for the column to equilibrate with the mobile phase.- Clean the detector flow cell.[3]
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from a previous injection- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler method.

Experimental Protocols

Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Method optimization and validation are crucial for accurate stability assessment.

1. Instrumentation and Chromatographic Conditions (Example):

  • HPLC System: A standard HPLC system with a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water (with 0.1% formic acid). For example, an isocratic elution with 60% acetonitrile in water.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 220 nm, or the lambda max of the compound.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

  • Sample Preparation: For stability studies, dilute the samples from the stressed conditions to fall within the linear range of the calibration curve.

3. Forced Degradation Studies:

To assess the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the compound to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at a specified temperature (e.g., 60°C) for a set duration.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at a specified temperature (e.g., 60°C) for a set duration.

  • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60-80°C).

  • Photodegradation: Expose the solution to UV light.

4. Analysis:

Inject the prepared standards and stressed samples into the HPLC system. The peak area of the parent compound and any degradation products should be recorded. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

Data Presentation

The results of a stability study should be presented in a clear and organized manner. The following table is a template for summarizing quantitative stability data.

Table 1: Stability of this compound in Methanol at Different Temperatures

Time (days)Concentration at 4°C (% of initial)Concentration at 25°C (% of initial)Concentration at 40°C (% of initial)
0100.0100.0100.0
799.5 ± 0.495.2 ± 0.885.1 ± 1.2
1498.9 ± 0.590.1 ± 1.172.3 ± 1.5
3097.2 ± 0.682.5 ± 1.355.8 ± 2.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

Stability_Study_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results A Prepare Stock Solution (e.g., in Methanol) B Aliquot for Different Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1M HCl) B->C D Base Hydrolysis (e.g., 0.1M NaOH) B->D E Oxidative Stress (e.g., 3% H2O2) B->E F Thermal Stress (e.g., 60°C) B->F G Photolytic Stress (e.g., UV light) B->G H HPLC/LC-MS Analysis C->H D->H E->H F->H G->H I Quantify Parent Compound and Degradants H->I J Assess Peak Purity and Resolution I->J K Determine Degradation Rate and Pathway J->K

Caption: Experimental workflow for a forced degradation stability study.

HPLC_Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues Start HPLC Problem Observed PeakShape Abnormal Peak Shape? Start->PeakShape Yes Retention Retention Time Shift? Start->Retention No Tailing Tailing? PeakShape->Tailing Split Split? Tailing->Split No Sol_Tailing Dilute Sample or Adjust Mobile Phase pH Tailing->Sol_Tailing Yes Sol_Split Check Column for Voids or Sample Solvent Split->Sol_Split Yes Sol_Retention Check Mobile Phase Comp. & Column Temperature Retention->Sol_Retention Yes Baseline Baseline Noise/Drift? Retention->Baseline No Sol_Baseline Equilibrate Column Longer or Clean Detector Baseline->Sol_Baseline Yes

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Troubleshooting Cell Viability Assays with Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kaurane (B74193) diterpenoids in cell viability assays.

Troubleshooting Guides

This section addresses common problems encountered during cell viability assays with kaurane diterpenoids, presented in a question-and-answer format.

Question 1: I'm observing unexpectedly high cell viability or a proliferative effect at concentrations where I expect cytotoxicity.

Answer: This is a common issue when working with natural products like kaurane diterpenoids and can be attributed to several factors:

  • Direct Reduction of Assay Reagents: Many kaurane diterpenoids possess antioxidant properties and can directly reduce tetrazolium salts (e.g., MTT, XTT) or resazurin (B115843) to their colored formazan (B1609692) products. This leads to a false positive signal, suggesting higher cell viability than is actually present.

  • Interference with Absorbance/Fluorescence: Kaurane diterpenoids can be colored or fluorescent, interfering with the optical readings of the assay. This can artificially inflate the signal, masking cytotoxic effects.[1]

  • Precipitation of the Compound: Poor solubility can lead to the precipitation of the kaurane diterpenoid in the culture medium. These precipitates can scatter light, leading to artificially high absorbance readings.[1]

Troubleshooting Steps:

  • Run a Cell-Free Control: To check for direct reduction or colorimetric/fluorescent interference, incubate your kaurane diterpenoid at the same concentrations used in your experiment in cell-free media with the assay reagent. Subtract the absorbance/fluorescence values from this control from your experimental wells.[1]

  • Visual Inspection: Examine the wells under a microscope for any precipitate. If precipitation is observed, refer to the troubleshooting guide on solubility.[1]

  • Switch to an Alternative Assay: If interference is confirmed, consider using an assay with a different detection principle that is less susceptible to such artifacts. Recommended alternatives include:

    • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure ATP levels, a marker of metabolically active cells, via a luminescent readout, which is less prone to colorimetric or fluorescent interference.[1]

    • Sulforhodamine B (SRB) Assay: This colorimetric assay quantifies total protein content, which is proportional to cell number, and is generally less affected by colored compounds.

Question 2: My results are inconsistent and not reproducible.

Answer: Inconsistent results can arise from several factors related to both the compound and the assay technique.

  • Poor Compound Solubility: As mentioned, kaurane diterpenoids can have poor aqueous solubility, leading to uneven concentrations in the wells.

  • Incomplete Solubilization of Formazan Crystals (MTT Assay): In the MTT assay, incomplete dissolution of the purple formazan crystals before reading the absorbance will lead to inaccurate and variable results.[2]

  • Pipetting Errors and Edge Effects: Inaccurate pipetting or evaporation from the outer wells of a microplate can lead to significant variability.[3]

Troubleshooting Steps:

  • Improve Compound Solubility:

    • Use a Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent, but the final concentration in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent toxicity.[1]

    • Sonication/Vortexing: Gently sonicate or vortex the stock solution to aid dissolution.[1]

    • Two-Step Dilution: To prevent precipitation when diluting a DMSO stock into aqueous media, first perform an intermediate dilution in a pre-warmed (37°C) serum-free medium or PBS before the final dilution in the complete culture medium.[4]

  • Optimize MTT Solubilization: Ensure complete dissolution of formazan crystals by vigorous pipetting or placing the plate on an orbital shaker for a sufficient amount of time before reading.[2]

  • Refine Assay Technique:

    • Pipetting: Ensure your pipettes are calibrated and use proper pipetting techniques. For serial dilutions, change tips between each dilution.

    • Mitigate Edge Effects: Avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity across the plate.[3]

Question 3: I am observing a bell-shaped dose-response curve.

Answer: A bell-shaped dose-response curve, where the cytotoxic effect decreases at higher concentrations, can be a puzzling observation. This phenomenon is often attributed to the aggregation of the compound at higher concentrations. These aggregates can sequester the active molecules, reducing their bioavailability to the cells and thus leading to a decrease in the observed cytotoxicity.[1]

Troubleshooting Steps:

  • Solubility Assessment: Visually inspect the wells at high concentrations for any signs of precipitation or aggregation.

  • Dynamic Light Scattering (DLS): If available, use DLS to analyze the aggregation state of your compound at different concentrations in the culture medium.

  • Adjust Concentration Range: If aggregation is suspected, lower the maximum concentration of the kaurane diterpenoid in your experiment to a range where it remains soluble.

Frequently Asked Questions (FAQs)

Q1: What are kaurane diterpenoids and why are they studied in cell viability assays?

A1: Kaurane diterpenoids are a class of natural products found in various plants. They have garnered significant interest in drug discovery due to their wide range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. Cell viability assays are crucial for determining the cytotoxic effects of these compounds on cancer cells and understanding their therapeutic potential.[5]

Q2: What are the common mechanisms by which kaurane diterpenoids affect cell viability?

A2: Kaurane diterpenoids can induce cell death through various mechanisms, primarily by triggering apoptosis (programmed cell death) and, in some cases, necrosis.[6] They often achieve this by modulating key signaling pathways involved in cell cycle regulation, proliferation, and survival.[7]

Q3: Which cell viability assay is best for use with kaurane diterpenoids?

A3: The choice of assay depends on the specific properties of the kaurane diterpenoid being tested. While tetrazolium-based assays like MTT and XTT are common, they are prone to interference from colored or reducing compounds. Therefore, it is highly recommended to use orthogonal methods to confirm results. ATP-based luminescent assays (e.g., CellTiter-Glo®) or protein-based colorimetric assays (e.g., SRB) are often more reliable alternatives when dealing with natural products that may interfere with standard metabolic assays.[1]

Q4: How can I be sure that the observed decrease in viability is due to apoptosis and not necrosis?

A4: To distinguish between apoptosis and necrosis, you can use specific assays that measure markers for each process. For example, an Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and necrotic (Annexin V negative, PI positive) cells.

Data Presentation

The cytotoxic activity of various kaurane diterpenoids is typically represented by their half-maximal inhibitory concentration (IC50) values. The following table summarizes reported IC50 values for several kaurane diterpenoids against different cancer cell lines.

Kaurane DiterpenoidCancer Cell LineAssay TypeIncubation Time (h)IC50 (µM)
Oridonin (B1677485) TE-8 (Esophageal)SRB723.00 ± 0.46[6]
TE-2 (Esophageal)SRB726.86 ± 0.83[6]
K562 (Leukemia)Not SpecifiedNot Specified0.24 - 0.95[8][9]
BEL-7402 (Hepatoma)Not SpecifiedNot Specified0.87 - 1.39[8][9]
HCC-1806 (Breast)Not SpecifiedNot Specified0.18[8]
Eriocalyxin B MCF-7 (Breast)Not SpecifiedNot SpecifiedVaries (dose-dependent)[10]
MDA-MB-231 (Breast)Not SpecifiedNot SpecifiedVaries (dose-dependent)[10]
MG63 (Osteosarcoma)CCK-8Not SpecifiedVaries (dose-dependent)[11]
U2OS (Osteosarcoma)CCK-8Not SpecifiedVaries (dose-dependent)[11]
Longikaurin A SMMC-7721 (Hepatoma)PrestoBlue362.75[12]
HepG2 (Hepatoma)PrestoBlue365.13[12]
BEL-7402 (Hepatoma)PrestoBlue366.83[12]
Huh7 (Hepatoma)PrestoBlue367.12[12]
Jesridonin Eca-109 (Esophageal)Not Specified724.1[5]
EC9706 (Esophageal)Not Specified724.0[5]
KYSE450 (Esophageal)Not Specified722.0[5]

Note: IC50 values can vary significantly depending on the cell line, assay used, and experimental conditions.

Experimental Protocols

Detailed methodologies for key cell viability assays are provided below.

MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of the kaurane diterpenoid. Include vehicle controls (media with the same concentration of solvent, e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Mix gently on an orbital shaker for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[2]

XTT Assay Protocol

The XTT assay is another colorimetric assay that measures metabolic activity, with the advantage of forming a soluble formazan product.

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Reagent Preparation: Thaw the XTT and electron-coupling reagents. Immediately before use, mix the two reagents according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance of the samples at a wavelength between 450-500 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This is a homogeneous luminescent assay that quantifies ATP.

Materials:

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the kaurane diterpenoid as described for the MTT assay.

  • Reagent Equilibration: Allow the CellTiter-Glo® Reagent to equilibrate to room temperature before use.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Record the luminescence using a luminometer.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay that measures total protein content.

Materials:

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: Gently add cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.

  • Washing: Carefully remove the TCA and wash the plates five times with 1% (v/v) acetic acid. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Place the plate on a shaker for 5-10 minutes and measure the absorbance at a wavelength between 510 nm and 570 nm.[13]

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways modulated by kaurane diterpenoids.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC DISC Death Receptors->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Kaurane Diterpenoids Kaurane Diterpenoids Bcl-2 Bcl-2 Kaurane Diterpenoids->Bcl-2 inhibits Bax/Bak Bax/Bak Bcl-2->Bax/Bak inhibits Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Kaurane Diterpenoid-Induced Apoptosis Pathway

cell_cycle_arrest_pathway Kaurane Diterpenoids Kaurane Diterpenoids p53 p53 Kaurane Diterpenoids->p53 activates p21 p21 p53->p21 activates transcription CDK2/Cyclin E CDK2/Cyclin E p21->CDK2/Cyclin E inhibits G1/S Arrest G1/S Arrest CDK2/Cyclin E->G1/S Arrest progression blocked

p53-Mediated Cell Cycle Arrest by Kaurane Diterpenoids
Experimental Workflows

The following diagrams outline the workflows for common cell viability assays.

mtt_workflow Seed Cells Seed Cells Treat with Kaurane Diterpenoid Treat with Kaurane Diterpenoid Seed Cells->Treat with Kaurane Diterpenoid Add MTT Reagent Add MTT Reagent Treat with Kaurane Diterpenoid->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilization Solution Add Solubilization Solution Incubate->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance

MTT Assay Experimental Workflow

celltiterglo_workflow Seed Cells in Opaque Plate Seed Cells in Opaque Plate Treat with Kaurane Diterpenoid Treat with Kaurane Diterpenoid Seed Cells in Opaque Plate->Treat with Kaurane Diterpenoid Add CellTiter-Glo Reagent Add CellTiter-Glo Reagent Treat with Kaurane Diterpenoid->Add CellTiter-Glo Reagent Mix & Incubate Mix & Incubate Add CellTiter-Glo Reagent->Mix & Incubate Measure Luminescence Measure Luminescence Mix & Incubate->Measure Luminescence

CellTiter-Glo Assay Experimental Workflow

References

Technical Support Center: Spectroscopic Analysis of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the spectroscopic analysis of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the spectroscopic analysis of this compound?

A1: Interference can arise from several sources, including:

  • Co-eluting compounds from the natural source: Pteris semipinnata, the natural source of the target compound, contains other structurally similar diterpenoids, as well as sesquiterpenoids, flavonoids, and phenolic acids that may co-elute during chromatographic separation.[1][2]

  • Solvent impurities and degradation: Deuterated chloroform (B151607) (CDCl₃), a common NMR solvent, can contain acidic impurities that may cause degradation of the analyte.[3][4] Other solvents may also contain impurities that interfere with analysis.

  • Matrix effects in LC-MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

  • Isomeric and isobaric compounds: Other kaurenoic acid derivatives with the same molecular weight will not be differentiated by mass spectrometry alone and require chromatographic separation and distinct fragmentation patterns or NMR for identification.

Q2: I am seeing unexpected peaks in my ¹H-NMR spectrum. What could be the cause?

A2: Unexpected peaks in an NMR spectrum can be due to:

  • Residual solvents: Incomplete removal of extraction or chromatography solvents is a common issue.

  • Sample degradation: The compound may be unstable under the analytical conditions. For instance, the acidity of deuterated chloroform can lead to the formation of artifacts.[3][4]

  • Impurities from the sample: The isolated compound may not be pure and could contain other natural products from the source material.

  • Water: The presence of water in the NMR solvent can lead to a broad peak, which can sometimes obscure analyte signals.

Q3: My mass spectrometry results are not showing the expected molecular ion peak. What should I check?

A3: The absence of a molecular ion peak can occur due to:

  • Ionization technique: Hard ionization techniques like Electron Impact (EI) can cause extensive fragmentation, leading to a very weak or absent molecular ion peak. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to show the molecular ion.

  • In-source fragmentation: Even with soft ionization, high source temperatures or voltages can cause the molecule to fragment before detection.

  • Analyte instability: The compound may be thermally labile and degrade in the MS source. For some kaurenoic acids, negative mode ESI-MS shows a strong [M-H]⁻ ion with minimal fragmentation.[5]

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Poor resolution and significant signal overlap in ¹H-NMR spectra.

Possible Cause Troubleshooting Steps
High sample concentration Prepare a more dilute sample to minimize intermolecular interactions and viscosity effects.
Inherent spectral complexity of kaurene diterpenoids Utilize different deuterated solvents (e.g., CD₃OD, C₆D₆, C₅D₅N) to induce differential chemical shifts and resolve overlapping signals.[3]
Employ 2D-NMR techniques such as COSY, HSQC, and HMBC to aid in the complete and unambiguous assignment of proton and carbon signals.[3][4]
Shimming issues Re-shim the spectrometer to improve magnetic field homogeneity.

Issue: Appearance of unexpected signals or disappearance of expected signals over time.

Possible Cause Troubleshooting Steps
Sample degradation in acidic solvent (e.g., CDCl₃) Filter the deuterated chloroform through a short plug of basic alumina (B75360) immediately before use to remove acidic impurities.
Use a less reactive solvent such as benzene-d₆ or acetone-d₆.
Analyze the sample immediately after preparation.
Oxidation of the analyte Prepare and store the sample under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected.
Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ)
141.381.85 (m), 1.09 (m)
219.191.95 (m), 1.85 (m)
337.852.20 (m), 1.45 (m)
443.92-
557.161.01 (m)
621.912.09 (d, J=3.0 Hz)
741.381.50 (m), 1.42 (m)
844.31-
955.181.01 (m)
1039.78-
1118.521.60 (m), 1.56 (m)
1233.201.59 (m), 1.48 (m)
1343.852.61 (br s)
1439.741.50 (m), 1.15 (m)
1549.052.07 (m), 1.95 (m)
16155.91-
17103.144.77 (br s), 4.72 (br s)
1829.071.21 (s)
19185.10-
2015.680.92 (s)
Data adapted from Lyu et al., 2011.[6]
Mass Spectrometry (MS)

Issue: Poor sensitivity or inconsistent signal in LC-MS analysis.

Possible Cause Troubleshooting Steps
Matrix effects Improve sample cleanup to remove interfering matrix components. Solid-phase extraction (SPE) can be effective.
Modify the chromatographic method to separate the analyte from the interfering compounds.
Use a matrix-matched calibration curve for quantification.
Employ an isotopically labeled internal standard if available.
Inappropriate ionization mode For kaurenoic acids, negative mode ESI often provides a strong deprotonated molecule [M-H]⁻ with minimal fragmentation.[5] Experiment with both positive and negative modes to determine the optimal setting.
Suboptimal source parameters Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for the target analyte.

Issue: Difficulty in interpreting the fragmentation pattern.

Possible Cause Troubleshooting Steps
Complex fragmentation pathways While ent-kaurenoic acid shows little fragmentation in negative ESI-MS/MS[5], the addition of hydroxyl and oxo groups in the target molecule may lead to more complex fragmentation in positive mode or with higher collision energies.
Look for characteristic neutral losses such as H₂O (from the hydroxyl group) and CO (from the keto group).
Compare the fragmentation pattern with that of structurally similar compounds reported in the literature.
Co-eluting isobaric compounds Ensure chromatographic separation is adequate to resolve isobaric interferences. High-resolution mass spectrometry (HRMS) can help distinguish between compounds with the same nominal mass but different elemental compositions.
HPLC-UV/Vis Spectroscopy

Issue: Broad or tailing peaks.

Possible Cause Troubleshooting Steps
Column degradation Flush the column with a strong solvent. If performance does not improve, replace the column.
Secondary interactions with the stationary phase The carboxylic acid moiety can interact with residual silanols on C18 columns. Add a small amount of an acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress this interaction.
Sample overload Reduce the injection volume or dilute the sample.

Issue: Poor peak resolution from interfering compounds.

Possible Cause Troubleshooting Steps
Suboptimal mobile phase composition Optimize the mobile phase gradient and/or organic solvent composition to improve separation from co-eluting compounds like other diterpenoids or flavonoids found in Pteris semipinnata.
Inappropriate column chemistry If resolution on a C18 column is poor, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.

Issue: Baseline drift or noise.

Possible Cause Troubleshooting Steps
Mobile phase issues Ensure the mobile phase is properly degassed and mixed. Use high-purity HPLC-grade solvents.
Detector lamp aging If the baseline is noisy and the lamp has been in use for a long time, it may need to be replaced.
Contaminated flow cell Flush the detector flow cell with a strong, non-interfering solvent.

Experimental Protocols

Sample Preparation from Pteris semipinnata

This protocol is a general guideline for the extraction of diterpenoids from Pteris semipinnata.

  • Drying and Grinding: Air-dry the aerial parts of Pteris semipinnata at room temperature until brittle. Grind the dried plant material into a fine powder.

  • Extraction: Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 24-48 hours. Repeat the extraction process three times.

  • Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning or column chromatography on silica (B1680970) gel or other stationary phases to enrich the diterpenoid fraction.

HPLC-UV/Vis Method for Analysis

This is a starting point for method development. The optimal conditions may vary depending on the specific HPLC system and column used.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a suitable percentage of B (e.g., 30-40%) and increase to a high percentage (e.g., 90-100%) over 20-30 minutes to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector set at a wavelength around 210 nm or based on the UV spectrum of the purified compound. A similar compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, has a UV absorption at 245 nm.[7]

LC-MS/MS Method for Analysis

This method is adapted from the analysis of similar kaurenoic acids.

  • Chromatography: Use the HPLC conditions described above.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI is often effective for kaurenoic acids.[5]

  • MS Parameters:

    • Capillary Voltage: ~3.0-4.0 kV

    • Source Temperature: ~120-150 °C

    • Desolvation Temperature: ~300-400 °C

    • Nebulizer Gas (Nitrogen): Flow rate as per instrument recommendation.

  • Data Acquisition:

    • Full Scan: Acquire data in a mass range of m/z 100-500 to identify the [M-H]⁻ ion.

    • MS/MS (Product Ion Scan): Select the [M-H]⁻ ion as the precursor and apply a range of collision energies to observe fragmentation. For ent-kaurenoic acid, little to no fragmentation is observed in negative mode.[5]

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_troubleshooting Troubleshooting plant Pteris semipinnata extract Ethanol Extraction plant->extract fractionation Fractionation extract->fractionation hplc HPLC-UV/Vis fractionation->hplc Initial Purity & Quantification lcms LC-MS/MS fractionation->lcms Identification & Quantification nmr NMR fractionation->nmr Structure Elucidation ts_hplc HPLC Issues hplc->ts_hplc ts_lcms MS Issues lcms->ts_lcms ts_nmr NMR Issues nmr->ts_nmr

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_nmr NMR Analysis cluster_lcms LC-MS Analysis cluster_hplc HPLC-UV Analysis start Problem Encountered nmr_overlap Signal Overlap start->nmr_overlap nmr_degradation Degradation start->nmr_degradation lcms_sensitivity Poor Sensitivity start->lcms_sensitivity lcms_fragmentation Fragmentation Issues start->lcms_fragmentation hplc_resolution Poor Resolution start->hplc_resolution hplc_baseline Baseline Noise start->hplc_baseline sol_2d_nmr Use 2D NMR / Change Solvent nmr_overlap->sol_2d_nmr Solution sol_solvent_prep Purify Solvent / Use Inert Solvent nmr_degradation->sol_solvent_prep Solution sol_matrix_effects Improve Cleanup / Matrix-Matched Standards lcms_sensitivity->sol_matrix_effects Solution sol_ionization_mode Optimize Ionization Mode & Parameters lcms_fragmentation->sol_ionization_mode Solution sol_mobile_phase Optimize Mobile Phase / Change Column hplc_resolution->sol_mobile_phase Solution sol_degas Degas Mobile Phase / Clean Flow Cell hplc_baseline->sol_degas Solution

Caption: Troubleshooting decision tree for spectroscopic analysis.

References

Technical Support Center: Protocol Refinement for Biological Testing of Hydrophobic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with hydrophobic compounds in biological assays.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you resolve problems during your experiments.

Issue 1: Compound Precipitation

Question: My hydrophobic compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What's happening and how can I fix it?

Answer: This is a common phenomenon known as "crashing out," which occurs because the compound's solubility drastically decreases when the highly concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium.[1] Here are the potential causes and solutions to this problem:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of your compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration of your compound under your specific experimental conditions.[1]
Rapid Dilution Adding the concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to immediate precipitation.[1]Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) media, and then add this to the final volume. Always add the compound solution dropwise while gently vortexing the media.[1]
Low Media Temperature The solubility of many compounds decreases at lower temperatures. Adding the stock to cold media can induce precipitation.Always use pre-warmed (37°C) cell culture media for all dilution steps.[1][2]
pH or Salt Incompatibility The pH or salt concentration of your media may not be optimal for your compound's solubility. The CO2 environment in an incubator can also alter media pH.[2]Ensure your media is properly buffered for the CO2 concentration in your incubator. If your compound is pH-sensitive, consider testing solubility in different buffered solutions.
Interaction with Media Components Your compound might be interacting with proteins, salts, or other components in the media over time, causing it to fall out of solution.[2]If using serum, test for interactions by preparing the compound in both serum-free and serum-containing media to observe any differences.
Issue 2: Inconsistent Results or Suspected Assay Interference

Question: I'm observing variable results or I suspect my compound's vehicle is affecting the assay. How can I troubleshoot this?

Answer: Inconsistent results are often due to the compound not being fully available to the biological system or due to off-target effects from solvents or the compound itself.

Potential CauseExplanationRecommended Solution
Non-Specific Binding Hydrophobic compounds tend to adsorb to plastic surfaces (e.g., microplates, pipette tips) and bind non-specifically to proteins in the media, reducing the effective concentration of the compound available to the cells.[3]- Use low-binding microplates designed to reduce surface adsorption.[3] - Include a blocking agent like 0.1% Bovine Serum Albumin (BSA) or a non-ionic detergent such as 0.05% Tween-20 in your assay buffer to coat surfaces and reduce binding.[3]
Solvent Toxicity The concentration of your solvent (e.g., DMSO) may be high enough to cause cellular toxicity or inhibit enzyme activity, confounding your results.[3][4]- Perform a solvent tolerance test to determine the maximum concentration of the solvent that your cells can tolerate without affecting viability or function.[3][5] - Always keep the final solvent concentration consistent across all wells, including vehicle controls.[3]
Compound Aggregation Hydrophobic molecules can form aggregates or micelles in aqueous solutions, which can lead to artifacts and are not representative of the monomeric compound's activity.Use dynamic light scattering (DLS) to check for aggregation at your working concentrations. Consider using solubilizing agents like Pluronic® F-127 to prevent aggregation.[6][7]
Direct Assay Interference The compound itself may interfere with the assay technology (e.g., autofluorescence in a fluorescence-based assay, or direct inhibition of a reporter enzyme).Run proper controls, including a "compound-only" well (without cells or target enzyme) to check for background signal.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of DMSO for cell-based assays?

A: While cell line-dependent, a general rule is to keep the final DMSO concentration at or below 0.5%.[2] Many researchers recommend a more conservative limit of 0.1% to minimize any potential off-target effects on cell viability and function.[5][8] It is always best practice to perform a vehicle control experiment to determine the specific tolerance of your cell line.[5]

Q2: How can I improve the solubility of a very hydrophobic compound beyond using DMSO?

A: For highly challenging compounds, consider using solubilizing agents or alternative delivery vehicles:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[9] Derivatives like 2-hydroxypropyl-β-cyclodextrin are commonly used.[9]

  • Surfactants/Detergents: Non-ionic surfactants like Pluronic® F-127 can be used to solubilize hydrophobic molecules in aqueous solutions for cell-based assays.[6][10]

  • Co-solvents: In some cases, using a mixture of solvents can improve solubility. However, this must be carefully validated for compatibility with your assay.[11]

Q3: What are the critical control experiments I must include?

A: When testing hydrophobic compounds, the following controls are essential:

  • Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to dissolve the compound. This is crucial to ensure that any observed effect is due to the compound and not the solvent.

  • Untreated Control: Cells that are not exposed to either the compound or the vehicle.

  • Positive and Negative Controls: Known inhibitors or activators for your assay to ensure it is performing as expected.

Q4: My compound seems to bind to serum proteins in the culture media. How does this affect my experiment?

A: Hydrophobic drugs often bind to serum albumin.[12][13] This binding is significant because it reduces the free concentration of the compound available to interact with your target cells, potentially leading to an underestimation of its potency. If you suspect high serum protein binding, you can either conduct your assay in serum-free media (if your cells can tolerate it for the duration of the experiment) or quantify the free fraction of your compound under your specific culture conditions.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration in Media

Objective: To find the highest concentration of a hydrophobic compound that remains in solution in cell culture media without precipitating.

Materials:

  • High-concentration stock solution of the compound in 100% DMSO (e.g., 100 mM).

  • Complete cell culture medium, pre-warmed to 37°C.

  • Sterile microcentrifuge tubes or a 96-well plate.

  • Vortex mixer.

Methodology:

  • Prepare Dilutions: Create a 2-fold serial dilution of your high-concentration DMSO stock solution in 100% DMSO.

  • Add to Media: In a 96-well plate, add a small, fixed volume of each DMSO dilution to the corresponding wells containing pre-warmed cell culture medium (e.g., add 2 µL of each DMSO stock to 200 µL of media).[1] This will create a range of final compound concentrations. Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO2).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at multiple time points (e.g., 0, 2, 6, and 24 hours).[1] For a more quantitative measure, you can read the absorbance of the plate at a high wavelength (e.g., 600-650 nm), where an increase in absorbance indicates scattering from a precipitate.[1]

  • Determine Concentration: The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration.

Protocol 2: Using Pluronic® F-127 for Compound Solubilization

Objective: To use Pluronic® F-127 to aid in the solubilization and delivery of a hydrophobic compound to cells.

Materials:

  • Compound stock solution in anhydrous DMSO (e.g., 1-5 mM).

  • Pluronic® F-127, 20% (w/v) in DMSO.

  • Cell culture medium or physiological buffer, pre-warmed.

Methodology:

  • Prepare Pluronic® F-127 Solution: If starting from a solid, dissolve Pluronic® F-127 in DMSO to make a 20% (w/v) stock. This may require gentle heating (50-65°C) and vortexing. Store the solution at room temperature; do not refrigerate, as it may solidify.[6][7]

  • Combine Compound and Pluronic: Immediately before use, mix equal volumes of your compound's DMSO stock solution and the 20% Pluronic® F-127 DMSO stock solution in a microcentrifuge tube (1:1 ratio).[6][14]

  • Dilute into Media: Add the combined solution from the previous step to your pre-warmed cell culture medium to achieve the desired final concentration of your compound (typically 1-10 µM).[6][7] The final concentration of Pluronic® F-127 should generally be kept at or below 0.1%.[10][14]

  • Treat Cells: Remove the existing medium from your cells and replace it with the medium containing the compound-Pluronic® F-127 mixture. Incubate for the desired duration.[6]

Visualizations

G start Start: Receive Hydrophobic Compound stock Prepare High-Concentration Stock in 100% DMSO start->stock sol_test Determine Max Soluble Concentration in Media (Protocol 1) stock->sol_test precip Precipitation Observed? sol_test->precip Test Concentrations use_agent Use Solubilizing Agent? (e.g., Cyclodextrin, Pluronic F-127) sol_test->use_agent Still Precipitates at Desired Conc. lower_conc Lower Final Working Concentration precip->lower_conc Yes prepare_final Prepare Final Dilution (Use Serial Dilution) precip->prepare_final No lower_conc->sol_test use_agent->lower_conc No protocol2 Follow Protocol for Solubilizing Agent (e.g., Protocol 2) use_agent->protocol2 Yes protocol2->prepare_final add_controls Prepare Controls (Vehicle, Untreated) prepare_final->add_controls run_assay Run Biological Assay add_controls->run_assay analyze Analyze Data run_assay->analyze

Caption: Experimental workflow for handling hydrophobic compounds.

G problem Problem: Compound Precipitates in Media cause1 Cause: Concentration too high? problem->cause1 cause2 Cause: Rapid dilution shock? problem->cause2 cause3 Cause: Media temperature too low? problem->cause3 cause1->cause2 No solution1 Solution: Lower final concentration or use solubilizer cause1->solution1 Yes cause2->cause3 No solution2 Solution: Use serial dilution method cause2->solution2 Yes solution3 Solution: Pre-warm media to 37°C cause3->solution3 Yes

Caption: Troubleshooting flowchart for compound precipitation.

G cluster_0 Potential Artifacts cluster_1 Signaling Pathway Compound Hydrophobic Compound (Aggregates) Receptor Receptor Compound->Receptor Non-specific binding Kinase2 Kinase B Compound->Kinase2 Inhibition by aggregation Solvent Solvent (e.g., >0.5% DMSO) Kinase1 Kinase A Solvent->Kinase1 Solvent-induced inhibition Response Cellular Response Solvent->Response Cytotoxicity Receptor->Kinase1 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF TF->Response

Caption: Potential interferences in a typical signaling pathway.

References

"preventing degradation of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on the general stability of related ent-kaurene (B36324) diterpenoids and other complex natural products, the primary factors contributing to degradation are exposure to oxygen, elevated temperatures, light, and non-optimal pH conditions. Oxidation is a likely degradation pathway for the ent-kaurene skeleton.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: While specific stability data for this compound is not extensively available, the following conditions are recommended based on best practices for similar compounds:

  • Short-term (days to weeks): Store in a tightly sealed container, protected from light, at 2-8°C.

  • Long-term (months to years): For optimal stability, store as a dry powder at -20°C or below in a tightly sealed container, purged with an inert gas like argon or nitrogen to minimize oxidation.

Q3: How should I store the compound once it is dissolved in a solvent?

A3: Solutions are generally less stable than the dry powder. If you must store the compound in solution, use a high-purity, anhydrous solvent. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store in a tightly sealed vial with minimal headspace, protected from light at -20°C or -80°C. For some terpenoids, storage in olive oil has been shown to reduce degradation compared to solvents like DMSO or ethanol.

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products for this exact compound are not well-documented in publicly available literature. However, studies on the related compound ent-kaurene have shown that ozonolysis (a form of oxidation) leads to a variety of highly oxygenated molecules, including smaller C19 compounds and larger dimerized products. Therefore, it is plausible that degradation of this compound would involve oxidation of its tetracyclic core.

Troubleshooting Guides

Problem: I am seeing unexpected peaks in my chromatogram after storing my sample.
  • Possible Cause 1: Degradation due to Oxidation.

    • Troubleshooting:

      • Ensure the compound was stored as a dry powder under an inert atmosphere (e.g., argon or nitrogen).

      • If stored in solution, check if the solvent was anhydrous and if the container was purged with inert gas before sealing.

      • Minimize headspace in the storage vial to reduce the amount of oxygen present.

      • Consider adding an antioxidant to your sample if compatible with your downstream experiments, though this should be validated first.

  • Possible Cause 2: Degradation due to Inappropriate Temperature.

    • Troubleshooting:

      • Verify the storage temperature. For long-term storage, -20°C or -80°C is recommended.

      • Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller, single-use vials to prevent the need to thaw the entire stock for each experiment. A related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, has been shown to be stable in water at 120°C for 20 minutes, suggesting some thermal stability, but long-term exposure to elevated temperatures should be avoided.

  • Possible Cause 3: Photodegradation.

    • Troubleshooting:

      • Always store the compound and its solutions in amber vials or containers wrapped in aluminum foil to protect from light.

      • Work with the compound under subdued lighting conditions whenever possible.

  • Possible Cause 4: pH-related Degradation.

    • Troubleshooting:

      • As an acidic compound, its stability can be pH-dependent. If working in aqueous solutions, ensure the pH is controlled and appropriate for your experiment. Terpenes can undergo modifications under acidic conditions.

      • When preparing formulations, evaluate the stability of the compound at the final pH of the formulation.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain on the degradation of this compound under various storage conditions. The following table provides a hypothetical structure for presenting such data, which should be generated through in-house stability studies.

Table 1: Hypothetical Stability Data for this compound

Storage ConditionTimepoint% Degradation (Dry Powder)% Degradation (in DMSO)
-20°C, Dark, Inert Gas 3 months< 0.1%< 0.5%
6 months< 0.2%< 1.0%
12 months< 0.5%< 2.0%
4°C, Dark 1 month~ 0.5%~ 2.5%
3 months~ 1.5%~ 7.0%
25°C, Ambient Light 1 week~ 2.0%> 10%
1 month> 10%Significant Degradation

Note: This data is illustrative and should be confirmed by experimental studies.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of the compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the dry powder of the compound in an oven at 60°C for 24 hours. Dissolve in the mobile phase for analysis.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Analysis: Analyze all stressed samples, along with a control sample (stock solution stored at -20°C), using a stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC Method

The following is a starting point for developing a stability-indicating HPLC method for this compound, based on methods for similar compounds. This method will need to be validated for its specific application.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a suitable ratio of A and B (e.g., 60:40) and gradually increase the percentage of B over 20-30 minutes to elute potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 220 nm, to be determined by UV scan) and/or Mass Spectrometry (MS) for identification of degradation products.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Validation of the method should be performed according to ICH guidelines and include specificity, linearity, range, accuracy, precision, and robustness.

Mandatory Visualization

degradation_pathway cluster_stressors Stress Factors cluster_products Potential Degradation Products main This compound Oxidized_Products Oxidized Derivatives (e.g., epoxides, hydroxylated species) main->Oxidized_Products Oxidation Rearrangement_Products Rearrangement Products main->Rearrangement_Products Isomerization/ Rearrangement Hydrolysis_Products Hydrolysis Products (if applicable) main->Hydrolysis_Products Hydrolysis Oxygen Oxygen Oxygen->Oxidized_Products Heat Heat Heat->Rearrangement_Products Light Light Light->Oxidized_Products pH Extreme pH pH->Hydrolysis_Products

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome start Stock Solution of Compound stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress control Control Sample (-20°C, Dark) start->control hplc Stability-Indicating HPLC-UV/MS stress->hplc control->hplc data Data Analysis (Peak Purity, % Degradation, Mass ID) hplc->data report Stability Profile & Degradation Pathway data->report

Caption: Workflow for a forced degradation study.

troubleshooting_flow start Unexpected Peaks in Chromatogram? check_storage Review Storage Conditions start->check_storage is_temp_ok Temperature Correct? (-20°C or below) check_storage->is_temp_ok is_light_ok Protected from Light? is_temp_ok->is_light_ok Yes remedy_temp Store at lower T. Aliquot to avoid freeze-thaw. is_temp_ok->remedy_temp No is_oxygen_ok Inert Atmosphere? is_light_ok->is_oxygen_ok Yes remedy_light Use amber vials or wrap in foil. is_light_ok->remedy_light No remedy_oxygen Purge with N2/Ar. Use fresh anhydrous solvent. is_oxygen_ok->remedy_oxygen No end_node Re-analyze Sample is_oxygen_ok->end_node Yes remedy_temp->end_node remedy_light->end_node remedy_oxygen->end_node

Caption: Troubleshooting logic for unexpected sample degradation.

Validation & Comparative

Comparative Guide to Analytical Method Validation for ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the quantitative determination of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid, a diterpenoid isolated from sources such as Pteris semipinnata[1]. The focus is on providing researchers, scientists, and drug development professionals with a comparative framework for method validation, including detailed experimental protocols and performance data. While specific validated methods for this particular analyte are not extensively published, this guide presents a common and accessible method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and compares it to a more advanced technique, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The presented HPLC-UV method and its associated validation data are illustrative, based on established principles of bioanalytical method validation and data for structurally similar ent-kaurane diterpenoids[2][3][4][5]. This guide adheres to the general principles of bioanalytical method validation as outlined by regulatory bodies[6][7][8].

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, available equipment, and the nature of the biological matrix. Below is a comparison of a typical HPLC-UV method and a more sensitive LC-MS/MS method for the analysis of this compound.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance
ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbanceSeparation by chromatography, detection by mass-to-charge ratio
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV spectra.High; based on parent and fragment ion masses, reducing matrix interference.
Linearity (r²) ≥ 0.995≥ 0.998
Lower Limit of Quantification (LLOQ) 50 ng/mL0.5 ng/mL
Upper Limit of Quantification (ULOQ) 2000 ng/mL500 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)
Matrix Effect Can be significant and may require extensive sample cleanup.Can be minimized with appropriate internal standards and sample preparation.
Throughput ModerateHigh
Cost Lower instrumentation and operational cost.Higher initial investment and maintenance costs.

Experimental Protocols

The following sections detail the experimental protocols for the validation of an HPLC-UV method for the quantification of this compound in human plasma.

HPLC-UV Method Protocol

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 210 nm).

  • Injection Volume: 20 µL.

  • Internal Standard (IS): A structurally similar compound without interference, such as another ent-kaurane diterpenoid.

b. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a primary stock solution of the Internal Standard (1 mg/mL) in methanol.

  • Prepare serial dilutions of the analyte stock solution to create working standard solutions for calibration curve and quality control (QC) samples.

c. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

d. Method Validation Parameters: The validation of the bioanalytical method should be performed according to established guidelines to ensure its reliability and reproducibility.[6][9][8]

  • Selectivity: Analyze blank plasma samples from at least six different sources to check for interferences at the retention times of the analyte and IS.

  • Linearity: Prepare a calibration curve with a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels. The peak area ratio of the analyte to the IS is plotted against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations in five replicates on three different days. Accuracy is expressed as the percentage of the nominal concentration, and precision is expressed as the relative standard deviation (%RSD).

  • Recovery: The recovery of the analyte is determined by comparing the peak area of the analyte from a pre-spiked and extracted sample to that of a post-spiked and extracted sample at the same concentration.

  • Stability: The stability of the analyte in plasma is assessed under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for a specified period (e.g., 4 hours).

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for an extended period.

    • Post-Preparative Stability: In the autosampler for a specified duration.

LC-MS/MS Method Considerations (as an alternative)

For higher sensitivity and selectivity, an LC-MS/MS method would be the preferred choice. The protocol would be similar to the HPLC-UV method, with the following key differences:

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard. This provides high selectivity.

  • Internal Standard: A stable isotope-labeled version of the analyte is ideal for correcting matrix effects and variability in ionization.

Data Presentation

The following tables summarize the expected validation data for the illustrative HPLC-UV method.

Table 2: Calibration Curve for this compound
Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)
50 (LLOQ)0.08298.5
1000.165101.2
2500.41099.8
5000.825100.5
10001.64099.1
2000 (ULOQ)3.295100.8
Linearity (r²) 0.997
Table 3: Accuracy and Precision Data
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
LLOQ508.5-2.310.2-1.5
Low1506.21.87.52.1
Medium7504.8-0.55.90.8
High15005.11.26.31.5

Visualizations

The following diagrams illustrate the workflows for method validation and sample analysis.

experimental_workflow cluster_prep Preparation cluster_extraction Sample Extraction cluster_analysis Analysis stock Stock & Working Solutions samples Spike Plasma Samples (Calibration & QC) stock->samples add_is Add Internal Standard samples->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC-UV Analysis reconstitute->hplc data_proc Data Processing hplc->data_proc

Caption: Workflow for sample preparation and analysis.

validation_workflow cluster_validation Bioanalytical Method Validation start Method Development selectivity Selectivity start->selectivity linearity Linearity & Range start->linearity accuracy_precision Accuracy & Precision start->accuracy_precision recovery Recovery start->recovery stability Stability start->stability end Validated Method selectivity->end linearity->end accuracy_precision->end recovery->end stability->end

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Kaurane Diterpenoids from Pteris Ferns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Pteris, a diverse group of ferns, has emerged as a prolific source of kaurane (B74193) diterpenoids, a class of natural products exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of the cytotoxic and anti-inflammatory properties of these compounds, supported by experimental data, detailed protocols, and visual workflows to aid in drug discovery and development efforts.

Cytotoxic Activity: A Potent Force Against Cancer Cells

Kaurane diterpenoids isolated from various Pteris species have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The in vitro efficacy of these compounds is typically evaluated by their IC50 values, the concentration at which 50% of cell growth is inhibited.

Comparative Cytotoxicity Data (IC50 in µM)
CompoundPteris SpeciesHCT-116 (Colon)HepG-2 (Liver)BGC-823 (Gastric)Other Cell Lines
ent-kaurane-6β,16α-diol-3-oneP. ensiformis---A549 (Lung): 28.3 µM, H1299 (Lung): 24.8 µM, MCF-7 (Breast): >40 µM
Compound 10 P. ensiformis3.010.56.3-
Pterokaurane M1P. multifida->10--
Pterokaurane M2P. multifida->10--
Pterokaurane M3P. multifida->10--
ent-kaurane-2β,16α-diolP. multifida---Ehrlich Ascites Tumor Cells: Moderate cytotoxicity
ent-kaur-16-ene-2β,15α-diolP. multifida---Ehrlich Ascites Tumor Cells: Moderate cytotoxicity

Note: A lower IC50 value indicates higher cytotoxic potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of kaurane diterpenoids is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG-2, BGC-823) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as DMSO or a solution of SDS in HCl.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

experimental_workflow_cytotoxicity cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HCT-116) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_addition 3. Add Kaurane Diterpenoids (various concentrations) cell_seeding->compound_addition incubation_48h 4. Incubate (48-72 hours) compound_addition->incubation_48h mtt_reagent 5. Add MTT Reagent incubation_48h->mtt_reagent incubation_4h 6. Incubate (4 hours) mtt_reagent->incubation_4h solubilization 7. Solubilize Formazan incubation_4h->solubilization read_absorbance 8. Measure Absorbance solubilization->read_absorbance calculate_ic50 9. Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Several kaurane diterpenoids from Pteris species have demonstrated potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators.

Comparative Anti-inflammatory Data (IC50 in µM for NO Inhibition)
CompoundPteris SpeciesBV-2 MicrogliaRAW 264.7 Macrophages
Compound 1 P. multifida13.9-
Compound 7 P. multifida10.8-
Compound 8 P. ensiformis-8.0
Compound 9 P. ensiformis-9.5
Compound 10 P. ensiformis-5.6

Note: These compounds were tested for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells.

Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of these kaurane diterpenoids is attributed to their ability to suppress the inflammatory cascade initiated by stimuli like LPS.[1][2] This involves the downregulation of pro-inflammatory enzymes and cytokines. Specifically, compounds 1 and 7 from Pteris multifida were found to reduce the expression of cyclooxygenase-2 (COX-2) and decrease the levels of prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in LPS-activated BV-2 microglia cells.[1][2]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage / Microglia cluster_mediators Pro-inflammatory Mediators cluster_inhibition Inhibition by Kaurane Diterpenoids cluster_products Inflammatory Products LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates iNOS iNOS NFkB->iNOS upregulates COX2 COX-2 NFkB->COX2 upregulates TNFa TNF-α NFkB->TNFa upregulates IL1b IL-1β NFkB->IL1b upregulates IL6 IL-6 NFkB->IL6 upregulates NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandins (PGE2) COX2->PGE2 Kaurane Kaurane Diterpenoids (from Pteris) Kaurane->NFkB inhibits Kaurane->COX2 inhibits expression

Caption: Anti-inflammatory signaling pathway inhibited by kaurane diterpenoids.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated murine macrophage cells (e.g., RAW 264.7) or microglia (e.g., BV-2).

  • Cell Culture and Seeding: Cells are cultured and seeded in 96-well plates as described for the MTT assay.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the kaurane diterpenoids for 1-2 hours.

  • LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.

  • Incubation: The mixture is incubated at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm. The amount of nitrite (B80452), a stable product of NO, is proportional to the absorbance.

  • IC50 Calculation: A standard curve using sodium nitrite is prepared to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

  • Cell Viability Check: A parallel MTT assay is typically performed on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.

Antimicrobial and Antioxidant Activities

While the broader class of kaurane diterpenoids is known for antimicrobial and antioxidant properties, specific quantitative data for compounds isolated from the Pteris genus is less prevalent in the current literature.[3][4] Further research is warranted to fully elucidate these potential therapeutic benefits for Pteris-derived kauranes.

Conclusion

Kaurane diterpenoids from the Pteris genus represent a promising area for natural product-based drug discovery. The compelling cytotoxic and anti-inflammatory data, particularly for compounds isolated from Pteris multifida and Pteris ensiformis, highlight their potential as lead compounds for the development of novel anticancer and anti-inflammatory agents. The detailed protocols and visual guides provided herein serve as a valuable resource for researchers aiming to explore and expand upon these findings.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity, specifically the cytotoxic effects, of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid, a naturally occurring diterpenoid, with its structural analogs. The information presented is curated from preclinical studies to highlight key structure-activity relationships (SAR) and provide a foundation for future research and development of potent anticancer agents.

Executive Summary

This compound belongs to the ent-kaurane class of diterpenoids, a group of natural products known for their diverse biological activities, including cytotoxic and anti-inflammatory effects. The core of their activity often resides in the α,β-unsaturated ketone moiety within the D-ring of their tetracyclic structure. This guide delves into the specific contributions of substituents at various positions of the ent-kaurane skeleton to its overall anticancer activity, with a focus on the title compound isolated from plants of the Pteris genus.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of this compound and related ent-kaurene (B36324) diterpenoids against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCell LineIC50 (µM)Reference
ent-9α-Hydroxy-15-oxo-16-kauren-19-oic acid (6F) HL-60 0.09 [1]
MGC-803Data not specified[1]
CNE-2ZData not specified[1]
BEL-7402Data not specified[1]
ent-15-Oxo-kaur-16-en-19-oic acidPC-3~11.5[2]
Oridonin (contains α,β-unsaturated ketone)HepG2, GLC-82, HL-60Potent[3]
Lasiokaurin (-OAc at C-1)HepG2, GLC-82, HL-60Less potent than Oridonin[3]
5-Fluorouracil (Positive Control)HL-6052.5[1]

Note: The compound designated "6F" in the cited study is inferred to be ent-9α-Hydroxy-15-oxo-16-kauren-19-oic acid based on the context of diterpenoids isolated from Pteris semipinnata. The significant potency of this compound against the HL-60 cell line highlights its potential as an anticancer agent.

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of ent-kaurene diterpenoids is significantly influenced by their chemical structure. Based on the available data, several key SAR points can be elucidated:

  • The α,β-Unsaturated Ketone Moiety: The presence of an exo-methylene group conjugated with a cyclopentanone (B42830) in the D-ring (the α,β-unsaturated ketone system) is crucial for cytotoxic activity. This feature is present in the highly active compounds, including this compound.

  • Hydroxylation at C-9: The presence of a hydroxyl group at the C-9 position, as seen in the title compound, appears to contribute significantly to its high potency. Comparing its activity to ent-15-Oxo-kaur-16-en-19-oic acid, which lacks this hydroxyl group, suggests a substantial increase in cytotoxicity.

  • Substituents on the A-ring: Modifications on the A-ring can modulate activity. For instance, the presence of an acetate (B1210297) group at C-1 in Lasiokaurin leads to reduced cytotoxicity compared to Oridonin, which has a hydroxyl group at the same position. This suggests that both the nature and stereochemistry of substituents on the A-ring can influence the compound's interaction with its biological target.

The following diagram illustrates the key structural features of the ent-kaurane skeleton and their influence on cytotoxic activity.

SAR_ent_kaurene cluster_0 ent-Kaurane Skeleton cluster_1 Key Structural Features for Cytotoxicity compound_img compound_img feature1 α,β-Unsaturated Ketone (C-15, C-16) Crucial for Activity compound_img->feature1 D-ring feature2 Hydroxyl Group at C-9 Enhances Potency compound_img->feature2 C-ring feature3 Substituents on A-ring Modulate Activity compound_img->feature3 A-ring Apoptosis_Workflow start Cancer Cell Culture treatment Treat with this compound start->treatment incubation Incubate for 24-72h treatment->incubation annexin_v Annexin V/PI Staining incubation->annexin_v caspase_assay Caspase Activity Assay incubation->caspase_assay western_blot Western Blot for Apoptotic Proteins (Bcl-2, Bax, Caspases) incubation->western_blot flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry result Quantification of Apoptosis flow_cytometry->result caspase_assay->result western_blot->result NFkB_Pathway cluster_stimulus Stimuli (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNF-α IKK IKK Complex stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades and releases NFkB_nuc Active NF-κB NFkB->NFkB_nuc translocates inhibitor ent-kaurene diterpenoid inhibitor->IKK inhibits gene_expression Gene Expression (Proliferation, Anti-apoptosis) NFkB_nuc->gene_expression promotes

References

Unraveling the Anti-Inflammatory Potential: A Comparative Analysis of ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents is a continuous endeavor. In this context, natural products present a vast reservoir of chemical diversity. One such compound of interest is ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid, a kaurene diterpenoid with purported anti-inflammatory properties. This guide provides a comparative overview of this compound against well-established anti-inflammatory drugs, dexamethasone (B1670325) and ibuprofen (B1674241), with a focus on available data, mechanisms of action, and the experimental frameworks used for their evaluation.

While this compound is recognized as a natural product with potential anti-inflammatory effects, a comprehensive review of publicly available scientific literature reveals a notable scarcity of quantitative experimental data. This guide, therefore, aims to present the existing information and highlight the data gaps that future research may address.

Mechanism of Action: A Tale of Three Pathways

The anti-inflammatory effects of therapeutic agents are exerted through various molecular pathways. Here, we compare the known mechanisms of this compound, dexamethasone, and ibuprofen.

This compound: The primary anti-inflammatory mechanism of this kaurene diterpenoid is suggested to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB, this compound can theoretically suppress the inflammatory cascade.

Dexamethasone: A potent synthetic glucocorticoid, dexamethasone exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR) .[1][2] This binding leads to the translocation of the receptor complex into the nucleus, where it can upregulate the expression of anti-inflammatory proteins and repress the expression of pro-inflammatory genes, in part by interfering with the activity of transcription factors like NF-κB and AP-1.[2]

Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen's main mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2 .[3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain, fever, and inflammation.[3][4]

cluster_0 This compound cluster_1 Dexamethasone cluster_2 Ibuprofen Compound ent-9-Hydroxy... -19-oic acid NFkB NF-κB Pathway Compound->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation Mediates Dexa Dexamethasone GR Glucocorticoid Receptor Dexa->GR Activates Inflammation_Dexa Inflammation GR->Inflammation_Dexa Inhibits Ibu Ibuprofen COX COX-1 & COX-2 Enzymes Ibu->COX Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Produces Inflammation_Ibu Inflammation Prostaglandins->Inflammation_Ibu Mediates

Fig. 1: Simplified signaling pathways of the anti-inflammatory agents.

Quantitative Performance: A Data-Driven Comparison

A direct quantitative comparison of the anti-inflammatory potency of these compounds requires experimental data, typically presented as the half-maximal inhibitory concentration (IC50). While data for dexamethasone and ibuprofen are available, similar peer-reviewed data for this compound is currently lacking in the public domain.

CompoundTargetIC50Reference
Dexamethasone Glucocorticoid Receptor38 nM[1]
Ibuprofen COX-21.35 µM
This compound NF-κB Pathway (qualitative)Data not available-

Experimental Protocols: A Framework for Evaluation

To facilitate future research and ensure comparability of data, this section outlines a typical experimental workflow for assessing the anti-inflammatory activity of a test compound.

G cluster_workflow Experimental Workflow for Anti-inflammatory Activity cluster_markers Inflammatory Markers A Cell Culture (e.g., Macrophages) B Pre-treatment with Test Compound A->B C Inflammatory Stimulus (e.g., LPS) B->C D Incubation C->D E Measurement of Inflammatory Markers D->E F Data Analysis (IC50 Calculation) E->F M1 Nitric Oxide (NO) E->M1 M2 Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) E->M2 M3 Prostaglandin E2 (PGE2) E->M3

Fig. 2: A typical experimental workflow for in vitro anti-inflammatory assays.
Key Experimental Methodologies:

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary human peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Induction of Inflammation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in these cells.

  • Measurement of Nitric Oxide (NO): The Griess assay is a colorimetric method used to measure the production of nitrite, a stable product of NO.

  • Measurement of Cytokines: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Measurement of Prostaglandins: ELISAs or mass spectrometry-based methods can be used to measure the production of prostaglandins like PGE2.

  • NF-κB Activity Assay: This can be assessed through various methods, including reporter gene assays, electrophoretic mobility shift assays (EMSA), or by measuring the phosphorylation and degradation of IκBα (an inhibitor of NF-κB) via Western blotting.

Conclusion and Future Directions

This compound represents a promising natural product with potential anti-inflammatory activity, likely mediated through the inhibition of the NF-κB pathway. However, to establish its therapeutic potential and enable a direct comparison with established drugs like dexamethasone and ibuprofen, rigorous quantitative studies are imperative.

Future research should focus on:

  • Determining the IC50 values of this compound for the inhibition of key inflammatory mediators such as NO, TNF-α, IL-6, and PGE2 in relevant cellular models.

  • Elucidating the precise molecular targets within the NF-κB pathway.

  • Conducting in vivo studies in animal models of inflammation to assess its efficacy and safety profile.

The generation of such data will be crucial for the drug development community to fully evaluate the potential of this compound as a novel anti-inflammatory agent.

References

A Comparative Analysis of the Cytotoxic Effects of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of the natural diterpenoid, ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid, and the widely used chemotherapeutic agent, doxorubicin (B1662922). This document synthesizes available experimental data to facilitate an objective comparison of their performance in cancer cell line models.

Introduction

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. This guide focuses on a comparative analysis of two distinct compounds: this compound, a natural product belonging to the kaurene class of diterpenoids, and doxorubicin, a well-established anthracycline antibiotic used in the treatment of a broad spectrum of cancers[1]. While doxorubicin's potent cytotoxic activity is well-documented, its clinical use is often limited by significant side effects, including cardiotoxicity[2]. This necessitates the exploration of alternative or adjuvant therapies. This compound represents a class of natural compounds that have garnered interest for their potential anticancer properties.

Cytotoxicity Profile: A Quantitative Comparison

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the available IC50 values for this compound and doxorubicin against various human cancer cell lines.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer3.05[3]

Table 2: Cytotoxicity of Doxorubicin

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer2.50[1]
PC3Prostate Cancer8.00[3]
A549Lung Cancer1.50[3]
HeLaCervical Cancer1.00[3]
LNCaPProstate Cancer0.25[3]
HCT116Colon Cancer24.30 (µg/ml)
Hep-G2Liver Cancer14.72 (µg/ml)
AMJ13Breast Cancer223.6 (µg/ml)[4]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions such as cell density, exposure time, and assay method can influence the results. The data presented here are compiled from different studies.

Mechanisms of Action: Contrasting Pathways to Cell Death

The cytotoxic effects of this compound and doxorubicin are mediated through distinct molecular mechanisms.

This compound:

While the specific signaling pathways for this compound are not extensively characterized, studies on structurally similar ent-kaurene (B36324) diterpenoids suggest that their cytotoxic effects are often mediated through the induction of apoptosis. This can involve the modulation of key signaling pathways such as NF-κB and MAPK, which regulate a wide range of cellular processes including inflammation, cell proliferation, and survival.

kaurenoic_acid ent-kaurene diterpenoids (e.g., this compound) nfkb NF-κB Pathway kaurenoic_acid->nfkb Modulation mapk MAPK Pathway kaurenoic_acid->mapk Modulation apoptosis Apoptosis nfkb->apoptosis mapk->apoptosis

Caption: Putative signaling pathways modulated by ent-kaurene diterpenoids.

Doxorubicin:

Doxorubicin exerts its cytotoxic effects through a multi-faceted mechanism of action. Its primary modes of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which inhibits DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA unwinding, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids[2][5].

doxorubicin Doxorubicin dna_intercalation DNA Intercalation doxorubicin->dna_intercalation topo_ii Topoisomerase II Inhibition doxorubicin->topo_ii ros Reactive Oxygen Species (ROS) Generation doxorubicin->ros dna_damage DNA Damage & Strand Breaks dna_intercalation->dna_damage topo_ii->dna_damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Doxorubicin's multifaceted mechanism of action leading to apoptosis.

Experimental Protocols: Assessing Cytotoxicity

The determination of IC50 values for both compounds typically relies on cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

MTT Assay Protocol:
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound (this compound or doxorubicin) and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well.

  • Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration.

It is important to note that doxorubicin's red color can interfere with the colorimetric readings of the MTT assay. To mitigate this, modifications to the standard protocol, such as replacing the treatment medium with a neutral buffer like Phosphate-Buffered Saline (PBS) before adding MTT, are recommended to ensure accurate results[5].

cluster_workflow MTT Assay Workflow start Start cell_seeding Cell Seeding in 96-well plate start->cell_seeding compound_treatment Treatment with Compound cell_seeding->compound_treatment incubation Incubation (e.g., 48h) compound_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading data_analysis IC50 Calculation absorbance_reading->data_analysis end End data_analysis->end

Caption: A generalized workflow for a typical MTT cytotoxicity assay.

Conclusion

This comparative guide provides a snapshot of the current understanding of the cytotoxic properties of this compound and doxorubicin. Based on the limited available data, this compound demonstrates cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value comparable to that of doxorubicin. However, doxorubicin has been extensively studied and exhibits potent activity against a broader range of cancer cell lines.

The distinct mechanisms of action—with doxorubicin primarily targeting DNA and ent-kaurene diterpenoids putatively modulating signaling pathways to induce apoptosis—suggest different therapeutic potentials and potential for combination therapies. Further research is warranted to fully elucidate the anticancer potential and mechanism of action of this compound and to conduct direct comparative studies against established chemotherapeutic agents like doxorubicin across a wider panel of cancer cell lines. Such studies will be crucial in determining its potential as a novel therapeutic agent.

References

Confirming the Structure of ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

In the structural elucidation of complex natural products, such as the diterpenoid ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid isolated from Pteris semipinnata, X-ray crystallography stands as the definitive method for unambiguous three-dimensional structure determination.[1] This guide provides a comparative overview of X-ray crystallography against other common analytical techniques, supported by experimental data for structurally related compounds, to aid researchers in the comprehensive analysis of ent-kaurane diterpenoids.

While a specific crystal structure for this compound is not publicly available, the structural analysis of a closely related compound, ent-15α-hydroxy-kaur-16-en-19-oic acid, offers valuable comparative crystallographic data.[2][3]

Comparative Analysis of Structural Elucidation Techniques

The determination of a natural product's structure is a critical step that relies on a combination of spectroscopic and analytical techniques. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for initial characterization, X-ray crystallography provides the ultimate confirmation of the molecular architecture, including absolute stereochemistry.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Unambiguous structure determination.Requires a high-quality single crystal, which can be difficult to obtain.
NMR Spectroscopy (1D & 2D) Connectivity of atoms (¹H-¹H COSY, HSQC, HMBC), relative stereochemistry (NOESY).Provides detailed information about the carbon-hydrogen framework in solution.Can be complex to interpret for highly convoluted structures; absolute stereochemistry is not directly determined.
Mass Spectrometry (MS) Molecular weight and elemental composition (HRMS).High sensitivity, requires very small amounts of sample.Provides limited information on stereochemistry and connectivity.
X-ray Crystallographic Data for a Related ent-Kaurane Diterpenoid

The following table summarizes the single-crystal X-ray diffraction data for ent-15α-hydroxy-kaur-16-en-19-oic acid, a structurally similar compound.[2][3] This data serves as a representative example for the class of ent-kaurane diterpenoids.

Parameter Value
Chemical Formula C₂₀H₃₀O₃
Crystal System Monoclinic
Space Group C2
a (Å) 19.7509(5)
b (Å) 10.5126(3)
c (Å) 8.8020(3)
β (˚) 93.722(2)
Volume (ų) 1823.73(9)
Z 4
Calculated Density (g/cm³) 1.203
Radiation MoKα (λ = 0.71073 Å)
Final R indices [I>2σ(I)] R₁ = 0.050, wR₂ = 0.133

Experimental Protocols

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., MoKα or CuKα radiation). The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy

NMR spectra are recorded on a high-field spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent, such as CDCl₃ or CD₃OD. ¹H and ¹³C NMR spectra provide initial information on the proton and carbon environments. 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, are crucial for establishing the connectivity and relative stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is performed using an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.

Visualizations

The following diagrams illustrate the general workflow for the structural elucidation of a natural product and the logical relationship between different analytical techniques.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Isolation Isolation from Pteris semipinnata Purification Chromatographic Purification Isolation->Purification MS Mass Spectrometry (HRMS) Purification->MS Molecular Formula NMR NMR Spectroscopy (1D & 2D) Purification->NMR Connectivity & Relative Stereochemistry Xray X-ray Crystallography Purification->Xray Crystal Growth Structure Final Structure of ent-9-Hydroxy-15-oxo- 16-kauren-19-oic acid MS->Structure NMR->Structure Xray->Structure Absolute Stereochemistry & 3D Structure

Caption: Experimental workflow for the structural elucidation of a natural product.

logical_relationship cluster_spectroscopic Spectroscopic & Spectrometric Methods cluster_diffraction Diffraction Method NMR NMR Spectroscopy Final_Structure Confirmed 3D Structure NMR->Final_Structure Partial Confirmation MS Mass Spectrometry MS->Final_Structure Partial Confirmation IR Infrared Spectroscopy IR->Final_Structure Partial Confirmation UV UV-Vis Spectroscopy UV->Final_Structure Partial Confirmation Xray X-ray Crystallography Xray->Final_Structure Unambiguous Confirmation Initial_Data Initial Structural Hypothesis Initial_Data->NMR Initial_Data->MS Initial_Data->IR Initial_Data->UV Initial_Data->Xray

Caption: Logical relationship between analytical techniques in structure confirmation.

References

Navigating the Nuances of In Vitro Research: A Comparative Guide to the Reproducibility of Experiments with a Bioactive Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

A Scarcity of Data on ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid Necessitates a Focused Look at a Closely Related Analog, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid.

For researchers and drug development professionals investigating the therapeutic potential of kaurane (B74193) diterpenoids, establishing the reproducibility of in vitro findings is a cornerstone of preclinical research. While the specific compound this compound has been identified, a comprehensive review of existing scientific literature reveals a significant lack of published in vitro studies and data on its biological activities. In contrast, its close structural analog, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (commonly referred to as 5F), has been the subject of multiple investigations, particularly concerning its anti-cancer properties. This guide, therefore, focuses on the available data for ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid to provide a framework for understanding the consistency and potential variability of in vitro experiments with this class of compounds.

Comparative Analysis of In Vitro Cytotoxicity

The cytotoxic effects of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid have been evaluated against a panel of human cancer cell lines in various studies. The half-maximal inhibitory concentration (IC50) values, a key metric of potency, are summarized below. Direct comparison of these values offers an insight into the consistency of the compound's activity and highlights the importance of considering experimental conditions.

Cell LineCancer TypeIC50 (µg/mL)Incubation Time (h)AssayReference
CNE-2ZNasopharyngeal CarcinomaNot explicitly stated, but dose-dependent inhibition observed up to 80 µg/mL24, 48, 72MTT[1]
A549Lung CancerNot explicitly stated, but dose-dependent inhibition observed up to 80 µg/mLNot specifiedMTT
SGC7901Gastric CancerNot explicitly stated, but dose- and time-dependent inhibition observedNot specifiedMTT
HepG2Hepatocellular CarcinomaIC50 > 100 µMNot specifiedNot specified
GLC-82Lung CancerNot specifiedNot specifiedSRB
HL-60Promyelocytic LeukemiaNot specifiedNot specifiedSRB
MCF-7Breast Cancer27.1 µMNot specifiedNot specified

Note: The variability in reported IC50 values and the lack of standardized reporting across studies underscore the challenges in directly comparing data. Factors such as cell line passage number, serum concentration in culture media, and slight variations in assay protocols can significantly influence the outcome.

Unraveling the Mechanism of Action: A Look at Signaling Pathways

Across multiple studies, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. The primary mechanism involves the induction of the mitochondrial apoptotic pathway and the inhibition of the pro-survival NF-κB pathway.

Mitochondrial Apoptosis Pathway

ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid has been consistently reported to trigger the intrinsic pathway of apoptosis. This is characterized by changes in the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Mitochondrial_Apoptosis_Pathway compound ent-11α-hydroxy-15-oxo- kaur-16-en-19-oic acid bcl2 Bcl-2 compound->bcl2 bax Bax compound->bax mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c mito->cyto_c Release caspase9 Caspase-9 cyto_c->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: Mitochondrial apoptosis pathway induced by the compound.

NF-κB Signaling Pathway

The compound has also been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. By preventing the degradation of IκBα, the compound sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of its target genes, including anti-apoptotic proteins like Bcl-2.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm compound ent-11α-hydroxy-15-oxo- kaur-16-en-19-oic acid ikb IκBα compound->ikb Prevents Degradation nfkb_ikb NF-κB/IκBα Complex (Inactive) ikb->nfkb_ikb nfkb NF-κB (p65) nfkb->nfkb_ikb nucleus Nucleus nfkb->nucleus Translocation nfkb_ikb->nucleus transcription Transcription of Anti-apoptotic Genes (e.g., Bcl-2) nucleus->transcription

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols: A Foundation for Reproducibility

Detailed and consistent experimental protocols are paramount for ensuring the reproducibility of in vitro studies. Below are generalized methodologies compiled from the reviewed literature for key experiments.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (typically ranging from 0 to 80 µg/mL or higher) for specific time periods (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO or propylene (B89431) glycol) should be included.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Compound A->B C 3. Incubate (e.g., 24, 48, 72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance F->G H 8. Calculate Cell Viability & IC50 G->H

Caption: General workflow for an MTT cell viability assay.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action.

  • Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, p65, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The available in vitro data for ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid consistently demonstrate its potential as an anti-cancer agent, primarily through the induction of apoptosis and inhibition of the NF-κB pathway. However, to enhance the reproducibility and comparability of these findings, future studies should strive for greater standardization of experimental protocols and more comprehensive reporting of experimental details. Specifically, clear documentation of cell line authentication, passage number, media composition, and detailed assay parameters is essential.

For the originally requested compound, this compound, there is a clear need for foundational in vitro studies to characterize its biological activity. Researchers are encouraged to conduct comprehensive cytotoxicity screening across a panel of cancer cell lines and to investigate its effects on key signaling pathways, drawing upon the methodologies established for its 11α-hydroxy analog. Such studies will be instrumental in determining if this related diterpenoid holds similar or distinct therapeutic promise. By building a robust and transparent body of evidence, the scientific community can more effectively and efficiently advance the development of this promising class of natural products.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of kaurane (B74193) diterpenoids is essential for quality control, pharmacokinetic studies, and ensuring the efficacy of therapeutic products. Kaurane diterpenoids, a large class of natural products, include commercially significant compounds like the sweet-tasting steviol (B1681142) glycosides from Stevia rebaudiana and pharmacologically active compounds like oridonin (B1677485) from Isodon species.[1][2][3] The complexity of plant matrices necessitates robust and validated analytical methods. Cross-validation, the process of assessing the data from two or more methods, ensures the reliability and consistency of analytical results.[4]

This guide provides an objective comparison of the most common analytical techniques used for the quantification of kaurane diterpenoids: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Analysis

The performance of each technique is highly dependent on the specific analyte and matrix. The following tables summarize key validation parameters from various studies to provide a clear comparison.

Table 1: Comparison of HPLC-UV Method Validation Parameters for Kaurane Diterpenoid Quantification

Analyte (Kaurane Diterpenoid)Linearity (r²)LOD (µg/mL)LOQ (µg/mL)Accuracy (Recovery %)Precision (%RSD)Reference
Rebaudioside A>0.9917.5453.1892.29 - 99.5≤ 5.24[5]
Stevioside (B1681144)>0.9916.6250.3797.91 - 104.49≤ 5.24[5]
Minor Steviol Glycosides≥0.995.68 - 8.8117.21 - 26.69~90 - 110< 10[6]
Oridonin>0.9990.0220.073Not ReportedNot Reported[1]
Enmein>0.9990.0310.104Not ReportedNot Reported[1]
Ponicidin>0.9990.0250.084Not ReportedNot Reported[1]

Table 2: Comparison of LC-MS/MS Method Validation Parameters for Kaurane Diterpenoid Quantification

Analyte (Kaurane Diterpenoid)Linearity (r²)LOD (µg/g)LOQ (µg/g)Accuracy (Recovery %)Precision (%RSD)Reference
Steviol Glycosides (in yogurt)Not Reported0.003 - 0.0280.011 - 0.09380 - 120 (Matrix-matched)Not Reported[2]
Steviol Glycosides (in beverage)Not Reported0.050 - 0.0780.165 - 0.26180 - 120 (Matrix-matched)Not Reported[2]

Table 3: Comparison of GC-MS Method Validation Parameters for Terpenoid Quantification

Analyte (Monoterpenoids)*Linearity (r²)LODLOQAccuracy (Recovery %)Precision (%RSD)Reference
7 MonoterpenesNot ReportedNot ReportedNot Reported91.6 - 105.70.28 - 11.18[7]

*Note: Direct cross-validation data for kaurane diterpenoids using GC-MS is limited due to their low volatility. The data presented is for monoterpenoids, which demonstrates the general performance of the technique for terpenoid analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis of kaurane diterpenoids.

1. Sample Preparation: Ultrasound-Assisted Extraction (General)

A common procedure for extracting kaurane diterpenoids from dried plant material involves the following steps:

  • Drying and Grinding: Plant material (e.g., leaves) is dried to a constant weight and ground into a fine powder to increase the surface area for extraction.[8][9]

  • Extraction: A specific weight of the powdered sample (e.g., 1 gram) is subjected to ultrasound-assisted extraction with a solvent such as ethanol (B145695) or methanol, often at an elevated temperature (e.g., 70°C).[8][9] This process is typically repeated to ensure complete extraction.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant material.[8] The filtrate can then be analyzed directly or concentrated under reduced pressure for further purification if needed.

2. HPLC-UV Analysis Protocol

  • Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is most commonly used.[5][6][10] Amine-bonded (NH2) columns are also utilized for specific separations.[8]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., sodium phosphate (B84403) buffer, pH 2.6) is frequently used in an isocratic or gradient elution mode.[5][6][10] A common ratio is 32:68 (v/v) acetonitrile to buffer.[5][6][10]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[6][10]

  • Detection: UV detection is typically set at 210 nm, where diterpenoids exhibit absorbance.[6][8][11]

  • Quantification: Based on a calibration curve generated from pure standards of the kaurane diterpenoids of interest.[5][6]

3. LC-MS/MS Analysis Protocol

  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF).[2][12]

  • Column: A sub-2 µm particle size C18 column is often used for fast and high-resolution separations.[13]

  • Mobile Phase: Gradient elution with acetonitrile and water, often with an acid modifier like formic acid to improve ionization.[13]

  • Detection: Mass spectrometry is performed using electrospray ionization (ESI) in either positive or negative mode, depending on the analyte. Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[1]

  • Quantification: Typically performed using matrix-matched calibration curves to compensate for matrix effects.[2]

4. GC-MS Analysis Protocol

While less common for non-volatile kaurane diterpenoid glycosides, GC-MS is suitable for the analysis of the diterpene core or less polar diterpenoids.[7][14][15]

  • Derivatization: A derivatization step (e.g., silylation) is often required to increase the volatility of the analytes.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A capillary column suitable for terpenoid analysis.

  • Carrier Gas: Helium at a constant flow.[7]

  • Temperature Program: An optimized temperature gradient is used to ensure the separation of analytes.

  • Detection: The mass spectrometer is operated in scan mode for identification or selected ion monitoring (SIM) mode for quantification, providing high sensitivity.[7]

Methodology Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation of analytical techniques for kaurane diterpenoid analysis.

G Workflow for Cross-Validation of Analytical Techniques cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Validation & Comparison RawMaterial Raw Material (e.g., Stevia Leaves) Extraction Extraction (e.g., Ultrasound-Assisted) RawMaterial->Extraction Purification Purification / Filtration (e.g., SPE) Extraction->Purification HPLC HPLC-UV Purification->HPLC LCMS LC-MS/MS Purification->LCMS GCMS GC-MS (If applicable) Purification->GCMS DataAcq Data Acquisition HPLC->DataAcq LCMS->DataAcq GCMS->DataAcq Validation Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) DataAcq->Validation Comparison Data Comparison (Statistical Analysis, Bias Assessment) Validation->Comparison Final Cross-Validated Method Comparison->Final

A generalized workflow for the development and cross-validation of an analytical method.

Conclusion and Recommendations

The choice of analytical technique for kaurane diterpenoids depends critically on the specific research question, sample matrix, and required sensitivity.

  • HPLC-UV is a robust, cost-effective, and widely available technique suitable for the routine quantification of major kaurane diterpenoids like stevioside and rebaudioside A in relatively clean samples.[5][6][8] It demonstrates good linearity, accuracy, and precision for quality control purposes.[6][8]

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying low-level diterpenoids, analyzing complex matrices, and identifying unknown compounds.[2][12][16] Its high sensitivity allows for much lower limits of detection and quantification compared to HPLC-UV.[2] This is particularly valuable in drug metabolism studies or for detecting trace impurities.

  • GC-MS is a powerful tool for volatile and semi-volatile compounds. While its application for large, non-volatile glycosylated kaurane diterpenoids is limited without derivatization, it is highly effective for analyzing the core diterpene structures or less polar derivatives.[14][15]

For comprehensive cross-validation, it is recommended to analyze the same set of samples using two different techniques, typically HPLC-UV and LC-MS/MS. A statistical assessment of the results can then be performed to identify any potential bias between the methods, ensuring data integrity and reliability across different analytical platforms.[17] This rigorous approach provides the highest confidence in the quantification of kaurane diterpenoids for research and commercial applications.

References

Benchmarking the Efficacy of ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid Against Known Inhibitors of the NF-κB and STAT3 Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the efficacy of the novel diterpenoid compound, ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid, against established inhibitors of the NF-κB and STAT3 signaling pathways. While direct comparative data for this specific compound is not yet available, research on the structurally similar compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, has demonstrated its potential to modulate the NF-κB pathway, a critical regulator of inflammatory responses and cell survival.[1][2][3] This guide outlines a proposed experimental approach to rigorously benchmark the title compound's potency and selectivity.

The Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways are crucial mediators of cellular processes such as inflammation, proliferation, and apoptosis.[4][5][6] Their aberrant activation is a hallmark of numerous cancers and inflammatory diseases, making them prime targets for therapeutic intervention.[7][8] This guide details the methodologies to compare this compound with well-characterized inhibitors of these pathways.

Comparative Efficacy Data

The following table summarizes the anticipated quantitative data from the proposed experimental protocols. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the respective cellular process or signaling pathway.

CompoundCell LineCytotoxicity IC50 (µM)NF-κB Inhibition IC50 (µM)STAT3 Inhibition IC50 (µM)
This compound CNE-2ZTo be determinedTo be determinedTo be determined
A549To be determinedTo be determinedTo be determined
HEK293TTo be determinedTo be determinedTo be determined
BAY 11-7082 (NF-κB Inhibitor) CNE-2ZKnown ValueKnown ValueNot Applicable
A549Known ValueKnown ValueNot Applicable
HEK293TKnown ValueKnown ValueNot Applicable
Triptolide (NF-κB Inhibitor) CNE-2ZKnown ValueKnown ValueNot Applicable
A549Known ValueKnown ValueNot Applicable
HEK293TKnown ValueKnown ValueNot Applicable
Stattic (STAT3 Inhibitor) CNE-2ZKnown ValueNot ApplicableKnown Value
A549Known ValueNot ApplicableKnown Value
HEK293TKnown ValueNot ApplicableKnown Value
Niclosamide (STAT3 Inhibitor) CNE-2ZKnown ValueNot ApplicableKnown Value
A549Known ValueNot ApplicableKnown Value
HEK293TKnown ValueNot ApplicableKnown Value

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Cell Culture
  • Cell Lines:

    • CNE-2Z (Nasopharyngeal carcinoma)

    • A549 (Lung carcinoma)

    • HEK293T (Human embryonic kidney)

  • Culture Conditions: Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures will be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[9][10]

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound and known inhibitors (BAY 11-7082, Triptolide, Stattic, Niclosamide) for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.[11][12]

  • Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Cell Seeding: Seed the transfected cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to attach overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with 10 ng/mL of Tumor Necrosis Factor-alpha (TNF-α) for 6 hours to activate the NF-κB pathway.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control and determine the IC50 values.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.[13][14]

  • Transfection: Co-transfect HEK293T cells with a STAT3 luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Cell Seeding: Seed the transfected cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to attach overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with 20 ng/mL of Interleukin-6 (IL-6) for 6 hours to activate the STAT3 pathway.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of STAT3 inhibition relative to the IL-6-stimulated control and determine the IC50 values.

Visualizations

Signaling Pathways

cluster_0 Canonical NF-κB Signaling Pathway cluster_1 JAK-STAT3 Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB IkB->NFkB_active Degrades & Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Promotes IL6 IL-6 IL6R IL-6R IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_p p-STAT3 STAT3->STAT3_p STAT3_dimer STAT3 Dimer STAT3_p->STAT3_dimer Dimerizes Nucleus2 Nucleus STAT3_dimer->Nucleus2 Translocates Gene2 Gene Transcription Nucleus2->Gene2 Promotes

Caption: Overview of the NF-κB and STAT3 signaling pathways.

Experimental Workflow

cluster_workflow Benchmarking Experimental Workflow start Start cell_culture Cell Culture (CNE-2Z, A549, HEK293T) start->cell_culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity reporter_assay Luciferase Reporter Assays cell_culture->reporter_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis nfkb_assay NF-κB Inhibition Assay reporter_assay->nfkb_assay stat3_assay STAT3 Inhibition Assay reporter_assay->stat3_assay nfkb_assay->data_analysis stat3_assay->data_analysis comparison Comparative Efficacy Analysis data_analysis->comparison end End comparison->end

Caption: Flowchart of the experimental workflow for efficacy benchmarking.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical guidance for the handling and disposal of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid. Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, a precautionary approach is mandated. Research on related ent-kaurene (B36324) diterpenoids suggests potential cytotoxicity and DNA-damaging effects, necessitating stringent safety protocols.[1][2][3] This guidance is based on general best practices for handling potentially hazardous powdered organic acids and cytotoxic compounds.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Required PPE Rationale
Receiving and Unpacking - Nitrile gloves- Lab coat- Safety glasses with side shieldsTo protect against contamination from potentially compromised packaging.
Weighing and Aliquoting (Solid) - Double nitrile gloves- Disposable lab coat- Chemical splash goggles- N95 respirator or higherTo prevent inhalation of fine particles and protect against skin and eye contact with the powdered compound.
Solution Preparation - Double nitrile gloves- Disposable lab coat- Chemical splash gogglesTo protect against splashes of the dissolved compound. A fume hood should be used.
Handling Solutions - Nitrile gloves- Lab coat- Safety glasses with side shieldsStandard protection for handling solutions of potentially hazardous compounds.
Waste Disposal - Nitrile gloves- Lab coat- Safety glasses with side shieldsTo protect against contact with contaminated waste materials.

Experimental Protocols

Adherence to the following step-by-step protocols is critical for the safe handling of this compound.

1. Receiving and Storing the Compound:

  • Upon receipt, visually inspect the exterior packaging for any signs of damage.

  • Don a lab coat, safety glasses, and nitrile gloves before opening the shipping container.

  • Carefully remove the primary container and inspect it for any breaches.

  • If the container is intact, wipe the exterior with a damp cloth and place it in a designated, clearly labeled storage area away from incompatible materials.

  • If the packaging is compromised, treat it as a spill and follow appropriate cleanup procedures.

  • Store the compound in a cool, dry, and well-ventilated area.

2. Weighing the Solid Compound:

  • Perform all weighing operations within a chemical fume hood or a powder containment hood.

  • Don a disposable lab coat, chemical splash goggles, an N95 respirator, and double nitrile gloves.

  • Place a weigh boat on a calibrated analytical balance.

  • Carefully transfer the desired amount of the compound to the weigh boat using a clean spatula.

  • Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.

  • Once the desired weight is obtained, securely cap the primary container.

  • Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

3. Preparing a Stock Solution:

  • Conduct all solution preparation activities within a chemical fume hood.

  • Don a disposable lab coat, chemical splash goggles, and double nitrile gloves.

  • Place a stir plate and a suitable vessel (e.g., beaker, flask) in the fume hood.

  • Add the desired volume of solvent to the vessel. The compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4]

  • Carefully add the weighed compound to the solvent.

  • Use a magnetic stir bar to facilitate dissolution.

  • Once the compound is fully dissolved, transfer the solution to a clearly labeled, sealed storage container.

  • Clean all glassware and equipment that came into contact with the compound.

Operational and Disposal Plans

A systematic approach to waste management is crucial to prevent environmental contamination and ensure personnel safety.

Waste Segregation and Collection:

  • Solid Waste: All disposable materials that have come into contact with the solid compound, including weigh boats, contaminated gloves, disposable lab coats, and paper towels, must be collected in a dedicated, labeled hazardous waste container.[5]

  • Liquid Waste: Unused solutions and solvents used for cleaning should be collected in a separate, labeled hazardous liquid waste container. Do not mix incompatible wastes.[6][7]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Disposal Procedures:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Waste containers should be kept closed when not in use.

  • Store waste in a designated satellite accumulation area within the laboratory.

  • Follow your institution's guidelines for the final disposal of hazardous chemical waste.[8] Do not dispose of this compound or its waste down the drain or in the regular trash.[9]

Visualizations

The following diagrams provide a visual representation of key safety and logistical workflows.

PPE_Selection_Workflow cluster_start cluster_assessment cluster_ppe_levels cluster_end start Start: Handling This compound assess_operation Assess Operation start->assess_operation ppe_low Low Risk (Receiving, Handling Solutions) - Lab Coat - Safety Glasses - Nitrile Gloves assess_operation->ppe_low Low potential for aerosolization/splash ppe_high High Risk (Weighing Solid, Solution Prep) - Disposable Lab Coat - Chemical Splash Goggles - N95 Respirator - Double Nitrile Gloves assess_operation->ppe_high High potential for aerosolization/splash end_procedure Proceed with Operation ppe_low->end_procedure ppe_high->end_procedure

Caption: PPE selection workflow based on operational risk.

Waste_Disposal_Workflow cluster_generation cluster_segregation cluster_streams cluster_disposal waste_gen Waste Generation (Contaminated Material) segregate Segregate Waste by Type waste_gen->segregate solid_waste Solid Waste (Gloves, Coats, Weigh Boats) Collect in labeled hazardous solid waste bin. segregate->solid_waste Solid liquid_waste Liquid Waste (Unused Solutions, Rinsates) Collect in labeled hazardous liquid waste container. segregate->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) Collect in designated sharps container. segregate->sharps_waste Sharps final_disposal Final Disposal via Institutional Hazardous Waste Program solid_waste->final_disposal liquid_waste->final_disposal sharps_waste->final_disposal

Caption: Waste disposal stream for contaminated materials.

References

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